Product packaging for Artesunate(Cat. No.:)

Artesunate

Cat. No.: B7946705
M. Wt: 384.4 g/mol
InChI Key: FIHJKUPKCHIPAT-NKHDUEHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Artesunate is a semi-synthetic, water-soluble derivative of artemisinin, a sesquiterpene lactone naturally found in the plant Artemisia annua (sweet wormwood) . Its core structure includes a crucial endoperoxide bridge, which is essential for its research activity . In scientific study, this compound serves as a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, dihydroartemisinin (DHA) . The primary research focus has been on its antimalarial properties, where the mechanism is believed to involve the iron-mediated cleavage of the endoperoxide bridge within the parasitic food vacuole . This reaction generates reactive oxygen species and carbon-centered free radicals, leading to oxidative stress and alkylation of specific malarial proteins, such as the Plasmodium falciparum exported protein 1 (EXP1) and a calcium ATPase (PfATP6), ultimately inhibiting parasitic protein function and nucleic acid synthesis . Beyond parasitology, this compound is a valuable tool in oncology research, with studies investigating its broad cytotoxic effects and ability to induce apoptosis and ferroptosis in various cancer cell lines. Its pharmacokinetic profile is characterized by high plasma protein binding and a short half-life, making it a subject of interest in drug delivery and formulation sciences . Researchers can utilize this high-purity compound to explore these and other novel biological pathways. This product is supplied for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28O8 B7946705 Artesunate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-4-[[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16+,17-,18-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHJKUPKCHIPAT-NKHDUEHSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC(=O)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861106
Record name beta-Artesunate
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Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

Fine white crystalline powder

CAS No.

182824-33-5, 88495-63-0
Record name 1-[(3R,5aS,6R,8aS,9R,10R,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] butanedioate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name beta-Artesunate
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Record name Butanedioic acid, 1-[(3R,5aS,6R,8aS,9R,10R,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester
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Record name Butanedioic acid, 1-[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-ARTESUNATE
Source FDA Global Substance Registration System (GSRS)
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Record name ARTESUNIC ACID
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Chemical Synthesis and Derivatization Research of Artesunate

Methodologies for Artesunate (B1665782) Semisynthesis from Artemisinin (B1665778)

The semisynthesis of this compound from artemisinin is a well-established chemical process. It generally proceeds through the intermediate dihydroartemisinin (B1670584) (DHA). d-nb.infonih.gov

Reduction Strategies for Dihydroartemisinin Precursor Generation

The first step in the semisynthesis of this compound is the reduction of artemisinin to dihydroartemisinin (DHA). This reaction typically targets the lactone carbonyl group of artemisinin. Various reducing agents have been explored for this transformation.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for the conversion of artemisinin to DHA. d-nb.infonih.govservice.gov.ukmdpi.com This reduction is often carried out in alcoholic solvents such as methanol (B129727) or ethanol (B145695) at low temperatures, typically around 0-5°C. d-nb.infoservice.gov.uk The amount of NaBH₄ used can vary, with ratios of artemisinin to NaBH₄ such as 1:2.5 being reported to achieve high yields. service.gov.uk The instability of NaBH₄ in methanol can be mitigated by adding a base, although the sensitivity of DHA to strong bases makes this approach challenging. d-nb.info Workup procedures often involve neutralizing the reaction mixture with an acid, such as acetic or hydrochloric acid, to destroy excess NaBH₄. d-nb.infoservice.gov.uk DHA can then be isolated by precipitation with water or extraction with an organic solvent like ethyl acetate (B1210297). d-nb.infoservice.gov.uk Yields for this reduction step using NaBH₄ have been reported to be high, ranging from 79% to 98%. d-nb.infoservice.gov.uk

Another reducing agent mentioned in the literature is diisobutylaluminium hydride (DIBAL-H), which can be used in solvents like dichloromethane (B109758) at lower temperatures, around -78°C. service.gov.uk However, DIBAL-H may offer lower yields and is generally more expensive than NaBH₄. service.gov.uk

Continuous flow processes have also been investigated for the reduction of artemisinin to DHA, utilizing reducing agents like superhydride (LiBHEt₃) in solvents such as tetrahydrofuran (B95107) (THF) or 2-methyl tetrahydrofuran (2-MeTHF) at room temperature. google.com

Esterification Reactions for this compound Formation

Following the reduction of artemisinin to dihydroartemisinin, the second step in the semisynthesis of this compound is the esterification of DHA with succinic anhydride (B1165640). This reaction introduces the hemisuccinate moiety that characterizes this compound. d-nb.infonih.govgoogle.com Pharmaceutically approved this compound is specifically the α-linked dihydroartemisinin hemisuccinate. d-nb.info

The classical method for this esterification involves the use of succinic anhydride in the presence of a base, such as pyridine, which can also act as the solvent. d-nb.info Other bases, like triethylamine (B128534) (Et₃N), have also been employed, often in solvents like ethyl acetate, acetone, THF, or dioxane. d-nb.infogoogle.com The addition of catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) has been reported to improve yields. d-nb.infonih.gov

Research has focused on optimizing the reaction conditions, including the stoichiometric ratio of reagents and the choice of solvent and base, to achieve high yields and improve efficiency. For instance, esterification using succinic anhydride with triethylamine in ethyl acetate has been explored as a more ecologically acceptable approach compared to using pyridine. d-nb.infommv.org Studies have shown that the esterification can proceed almost quantitatively with a slight excess of succinic anhydride and a catalytic amount of base. d-nb.info

One-pot methods combining the reduction and esterification steps without intermediate isolation of DHA have also been developed. google.comgoogle.com These methods aim to simplify the process, reduce equipment requirements, and improve atom economy. google.com For example, a one-pot process using potassium borohydride for reduction in an ether solvent system followed by the addition of succinic anhydride and a catalyst like DCC or DMAP for esterification has been reported to yield this compound with high purity and yield. google.com

Different conditions for the esterification of DHA with succinic anhydride are summarized in the table below, illustrating variations in reagents, solvents, and reported yields.

Dihydroartemisinin SourceEsterifying AgentBase/CatalystSolventReported YieldReference
From Artemisinin ReductionSuccinic AnhydridePyridinePyridineNot specified d-nb.info
From Artemisinin ReductionSuccinic AnhydrideDMAPNot specified65% d-nb.info
From Artemisinin ReductionSuccinic AnhydrideEt₃NAcetone, THF, or DioxaneUp to 97% d-nb.info
From Artemisinin ReductionSuccinic AnhydrideEt₃N, DMAPEtOAcQuantitative d-nb.info
From Artemisinin ReductionSuccinic AnhydrideImidazoleAcetonitrile92% google.com
From Artemisinin ReductionSuccinic AnhydrideImidazoleDichloromethane92% google.com
From Artemisinin ReductionSuccinic AnhydrideImidazoleNot specified100% google.com
From Artemisinin ReductionSuccinic AnhydrideDCC, DMAPTetrahydrofuran (one-pot)>99.0% google.com
DihydroartemisininSuccinic AnhydrideTriethylamineAcetone96% google.com

Note: This table is intended to be interactive in a digital format, allowing sorting and filtering.

The stereochemistry at the C-10 position of DHA is crucial, as it can exist as α and β epimers. The esterification typically favors the formation of the α-artesunate isomer. d-nb.infomdpi.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to minimize waste, avoid toxic substances, and reduce environmental impact, have been increasingly applied to the synthesis of this compound. d-nb.inforesearchgate.netnih.govnih.govworktribe.com Traditional methods for artemisinin isolation and this compound synthesis can have drawbacks such as poor yields and environmental pollution. d-nb.infonih.gov

Green chemistry approaches in this compound synthesis focus on aspects such as the use of reusable solvents, the minimization of waste, and the elimination of unnecessary steps. d-nb.inforesearchgate.networktribe.com For example, using ethyl acetate as a reusable and more ecologically acceptable solvent in the esterification step aligns with green chemistry principles. d-nb.infommv.org

Research has explored efficient and economically viable synthetic routes that incorporate green chemistry principles for the large-scale conversion of artemisinin to this compound. d-nb.inforesearchgate.netnih.gov This includes optimizing reduction and esterification steps to improve atom economy and reduce the need for hazardous reagents and solvents. d-nb.infogoogle.com The development of one-pot methods also contributes to green chemistry by simplifying the process and reducing waste generated from intermediate purification steps. google.comgoogle.com

Furthermore, exploring alternative sources of artemisinin, such as engineered yeast, and optimizing the conversion of precursors like dihydroartemisinic acid using photochemical methods and reusable catalysts in environmentally friendly solvents like liquid CO₂ or aqueous mixtures of organic solvents, are also areas where green chemistry is being applied to the broader production of artemisinin and its derivatives. worktribe.comnih.govmdpi.com

Synthesis and Characterization of Novel this compound Derivatives and Conjugates

Research extends beyond the direct synthesis of this compound to the creation of novel derivatives and conjugates. This work aims to explore compounds with potentially improved properties.

Dimeric this compound Conjugates Research

Dimerization is a technique that has gained interest in developing new artemisinin therapeutics. mdpi.comresearchgate.net This involves combining two artemisinin or this compound molecules, which can lead to compounds with altered pharmacological properties. mdpi.com

Studies have reported the synthesis and characterization of dimeric this compound conjugates. For instance, a dimeric this compound glycerol (B35011) monocaprylate conjugate (D-AS-GC) has been synthesized via a Steglich esterification reaction. mdpi.comresearchgate.netnih.gov This synthesis involves conjugating this compound with a linker molecule, such as glycerol monocaprylate, using coupling agents like EDC∙HCl and DMAP. mdpi.com The resulting dimeric conjugates are characterized using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and 2D NMR spectroscopy, as well as mass spectrometry. mdpi.comresearchgate.netnih.gov

Another example includes the synthesis of a dimeric this compound-choline conjugate (dACC) through a one-step esterification of two this compound molecules with 3-(dimethylamino)-1,2-propanediol, followed by quaternization. nih.gov

The synthesis of these dimeric conjugates is a subject of ongoing research, with detailed procedures involving specific reaction conditions, reagents, and purification methods like column chromatography. mdpi.com

Hybrid Molecules Incorporating this compound Scaffolds

Molecular hybridization, which involves the covalent combination of two or more pharmacophores, has emerged as a strategy to develop novel compounds with potentially enhanced activities. mdpi.comnih.gov this compound scaffolds have been incorporated into various hybrid molecules.

Research has reported the synthesis of hybrid molecules combining this compound with other chemical entities, such as quinoline (B57606) derivatives, indoloquinoline derivatives, and phytochemical compounds like eugenol (B1671780) and tyrosol. mdpi.comnih.govacs.org These hybrid molecules are typically synthesized through condensation reactions or coupling procedures, often mediated by coupling agents like EDCI, DMAP, or DCC. nih.govmdpi.comnih.govacs.org

For example, this compound-quinoline hybrids have been synthesized through condensation reactions between this compound and chloroquinoline triazole derivatives. mdpi.com this compound–indoloquinoline hybrids have also been prepared by condensation reactions in the presence of coupling agents. mdpi.comnih.gov

The synthesis of these hybrid molecules involves specific reaction conditions and purification steps. mdpi.comacs.org Characterization of the resulting hybrids is performed using various analytical techniques. mdpi.comresearchgate.net The design and synthesis of these hybrid molecules explore different linkage types, such as ester, amide, or triazole bonds, to connect the this compound scaffold with the co-pharmacophore. escholarship.org

The synthesis of this compound-based hybrids with phytochemical compounds has also been explored, yielding compounds with potential activities. acs.org

Exploration of Modified this compound Structures for Enhanced Research Properties

Research into modifying the chemical structure of this compound (AS) is actively pursued to enhance its properties for various research applications, including improved solubility, stability, bioavailability, and expanded biological activities beyond its established antimalarial efficacy, such as anticancer potential. This compound, a semisynthetic derivative of artemisinin, already possesses improved water solubility compared to artemisinin due to the introduction of hydrophilic groups during its synthesis mdpi.comscispace.com. However, its relatively short plasma half-life and low bioavailability in some contexts necessitate further structural modifications mdpi.com.

One significant area of exploration involves the synthesis of dimeric and trimeric this compound structures. The dimerization technique, combining two identical molecules, has shown promise in developing compounds with potentially improved pharmacological properties compared to the parent compounds mdpi.com. Studies have reported the synthesis of artemisinin-derived dimers and trimers, some of which demonstrate stronger activity than monomeric compounds mdpi.commdpi.com. For instance, dimeric this compound glycerol monocaprylate conjugate (D-AS-GC) has been synthesized through an esterification reaction between this compound and glycerol monocaprylate mdpi.com. The rationale behind dimerization often includes increasing selectivity for target binding, reducing toxicity, and overcoming drug resistance in specific research models mdpi.com. An amphiphilic dimeric this compound glycerophosphorylcholine (Di-ART-GPC) liposome (B1194612) has also been developed, showing longer retention time and enhanced bioavailability in in vivo studies compared to the parent drug mdpi.com.

Chemical modifications at various positions of the artemisinin scaffold, while preserving the crucial endoperoxide bridge essential for activity, are common strategies frontiersin.org. Modifications at the C-9 and C-10 positions are particularly prevalent frontiersin.org. For example, researchers have synthesized artemisinin derivatives with different aryl substituents at the C-10 position, leading to compounds with significantly improved activity against certain cancer cell lines in research settings mdpi.com.

Molecular hybridization is another strategy employed, which involves combining two active pharmacophore groups through linkers to generate novel hybrid compounds with potentially improved bioactivity dovepress.com. This approach has been used to assemble moieties like the 4-(arylamino)quinazoline pharmacophore or the 4-(4-substituted phenoxy)pyridine moiety with the artemisinin skeleton, resulting in analogs with robust antiproliferative activities against human cancer cell lines in in vitro studies dovepress.com. For instance, novel this compound hybrids have been designed and synthesized by hybridizing AS with the 4-(4-substituted phenoxy)pyridine pharmacophore via different linkers, showing promising anti-proliferative activity against hepatocellular carcinoma cell lines in research models dovepress.com.

The synthesis of hybrid salts, such as the primaquine-artesunate (PRIMAS) hybrid, has also been explored with the aim of minimizing toxicity observed with parent compounds in research studies nih.govscielo.br. PRIMAS has shown potency with reduced toxicity compared to primaquine (B1584692) and greater activity against drug-resistant isolates in in vitro and in vivo experiments nih.govscielo.br. Similarly, the mefloquine-artesunate (MEFAS) hybrid salt demonstrated enhanced activity against Plasmodium falciparum strains compared to mefloquine (B1676156) alone or mixtures of this compound with mefloquine in research settings scielo.br.

Further modifications include the introduction of polar heterocycles, as seen in artemisone, a second-generation semisynthetic artemisinin derivative. This modification aimed to improve pharmacokinetic properties and was shown to be more efficient than this compound in animal experiments scielo.br. The covalent attachment of diamine functionality to artemisinin analogs has also been investigated to enhance drug activity by increasing cellular accumulation within the acidic environment of research targets like the parasite food vacuole through "ion trapping" acs.org.

Glycosylation is another modification strategy being explored to enhance the anticancer potential of artemisinin derivatives. N-glycosylated amino-artemisinin analogues have been developed in the search for compounds with good water solubility and high pharmacological activity, potentially offering more specific targeting in cancer research models researchgate.net.

Research findings often include data on the activity of these modified structures in various in vitro and in vivo models. For example, studies report IC50 values against specific cancer cell lines or parasitic strains to demonstrate enhanced potency compared to this compound or other parent compounds.

Here is an example of how research findings on modified this compound structures and their properties might be presented in a data table:

Compound TypeModification StrategyEnhanced Property/Research FindingResearch Model/Cell Line
Dimeric this compound ConjugateEsterification with Glycerol MonocaprylateIncreased antimalarial potency, potential for improved properties.Not specified in snippet mdpi.com
Dimeric this compound LiposomeConjugation with GlycerophosphorylcholineLonger retention time, enhanced bioavailability in vivo.In vivo (animal model) mdpi.com
Artemisinin DerivativeAryl substituents at C-10Improved toxicity against human NSCLC cell lines (A549, H1299).A549, H1299 cell lines mdpi.com
This compound HybridHybridization with 4-(4-substituted phenoxy)pyridineRobust anti-proliferative activity against HCC cell lines.HepG2, Hep3B, Huh7 cell lines dovepress.com
Hybrid Salt (PRIMAS)Hybrid of Primaquine and this compoundMore active and less toxic than parent compounds.In vitro, in vivo (drug-resistant isolates) nih.govscielo.br
Hybrid Salt (MEFAS)Hybrid of Mefloquine and this compoundEnhanced activity against P. falciparum strains.P. falciparum strains scielo.br
ArtemisoneIntroduction of polar heterocycleMore efficient than this compound in animal experiments.Animal experiments scielo.br
Artemisinin AnalogCovalent attachment of diamine functionalityEnhanced intraparasitic accumulation ("ion trapping").Not specified in snippet acs.org
Glycosylated AnalogN-glycosylationImproved water solubility, high pharmacological activity (potential).Not specified in snippet researchgate.net

Such explorations into modified this compound structures are crucial for developing new chemical entities with tailored properties for specific research applications, addressing limitations of the parent compound and potentially expanding its therapeutic utility.

Molecular Mechanisms of Action Research of Artesunate

Fundamental Mechanistic Pathways

The activity of artesunate (B1665782) is initiated through a series of interconnected molecular events, beginning with its activation and culminating in significant damage to target cells.

The central feature of this compound's molecular structure is the endoperoxide bridge (C-O-O-C), which is the key pharmacophore of the drug. oup.com The activation of this compound is critically dependent on the presence of ferrous iron (Fe²⁺). oup.comnih.govnih.gov This process involves an iron-mediated cleavage of the endoperoxide bridge in a Fenton-type reaction. nih.gov This interaction is considered the basis for the compound's selective cytotoxicity, as cancer cells and malaria parasites have higher intracellular iron concentrations compared to normal cells. nih.govdkfz.de The reaction with intraparasitic heme iron or free iron results in the generation of highly reactive intermediates. oup.comnih.gov Two primary models have been proposed for this ring opening: a reductive scission model that produces carbon-centered radicals and an open peroxide model that leads to an unsaturated hydroperoxide capable of direct oxidation. nih.gov

Following the iron-dependent cleavage of the endoperoxide bridge, a cascade of events leads to the production of various reactive oxygen species (ROS), including hydroxyl radicals and superoxide anions. nih.govjst.go.jpjst.go.jp The generation of these cytotoxic oxyradicals is a primary mechanism of this compound's action. oup.com This sudden increase in ROS disrupts the cellular redox balance, leading to a state of significant oxidative stress. nih.govnih.gov The cytotoxicity of this compound has been shown to be dependent on the concentration of molecular oxygen. jst.go.jp This induced oxidative stress is a key factor in the subsequent damage to cellular components and the triggering of cell death pathways. nih.gov

The high levels of ROS and other free radicals generated by activated this compound lead to substantial genotoxic effects. aacrjournals.org this compound is a potent inducer of oxidative DNA damage, causing lesions such as 8-oxoguanine and 1,N6-ethenoadenine. nih.govaacrjournals.org This initial damage can escalate to more severe forms, including DNA double-strand breaks (DSBs). aacrjournals.orgnih.govnih.gov Unlike ionizing radiation which causes a burst of DSBs followed by repair, this compound treatment results in a sustained and accumulating level of DSBs over the treatment period. nih.govaacrjournals.org This continuous DNA damage triggers a DNA damage response (DDR) involving the activation of repair pathways like homologous recombination and nonhomologous end joining. aacrjournals.orgnih.gov Ultimately, the accumulation of irreparable DNA damage contributes to the induction of cell death. aacrjournals.orgnih.gov

Table 1: Summary of this compound-Induced DNA Damage

Type of DamageKey FindingsAssociated Repair/Response Pathways
Oxidative Lesions Formation of 8-oxoguanine and 1,N6-ethenoadenine. nih.govaacrjournals.orgBase Excision Repair. aacrjournals.org
DNA Strand Breaks Dose-dependent induction of DNA breakage. aacrjournals.orgATM/ATR Damage Response, Chk1/Chk2 Phosphorylation. nih.gov
Double-Strand Breaks (DSBs) Sustained increase in γH2AX foci over time. aacrjournals.orgnih.govHomologous Recombination (HR) and Nonhomologous End Joining (NHEJ). aacrjournals.orgnih.gov

Cellular and Subcellular Targeting Research

This compound's mechanism of action is not confined to diffuse radical generation; it also involves specific interactions with key cellular organelles, namely mitochondria and lysosomes.

Research indicates that mitochondria are a direct and important target of this compound. plos.org The compound has been observed to accumulate in the mitochondria of treated cells. researchgate.net this compound's interaction with mitochondria leads to the impairment of their function, including the suppression of mitochondrial complex I and a decrease in oxygen consumption rates. researchgate.net A significant consequence of this targeting is the depolarization of the mitochondrial membrane, an early event in the cell death process. plos.orgspandidos-publications.com This mitochondrial dysfunction is closely linked to the production of mitochondrial ROS, which further contributes to cellular oxidative stress and initiates apoptotic pathways. researchgate.netresearchgate.netnih.gov

Lysosomes, the digestive compartments of the cell, also play a critical role in the mechanism of this compound-induced cell death. dkfz.denih.gov Studies have shown that this compound preferentially accumulates in lysosomes. nih.govnih.gov This accumulation activates lysosomal function, partly by promoting the assembly of the lysosomal V-ATPase. nih.govnih.gov A key aspect of this modulation is the lysosomal degradation of ferritin, an iron-storage protein. nih.govnih.gov This process releases redox-active iron within the lysosomes, which is then available to activate this compound, creating a localized and potent source of ROS production upstream of the mitochondria. nih.govnih.gov Consequently, the inhibition of lysosomal function has been shown to reduce this compound-activated cell death, highlighting the importance of this organelle in the drug's mechanism. nih.gov

Table 2: Subcellular Targeting of this compound

OrganelleMechanism of InteractionConsequence of Interaction
Mitochondria Accumulation within the organelle. researchgate.netDepolarization of mitochondrial membrane, inhibition of electron transport chain, increased mitochondrial ROS. plos.orgresearchgate.netspandidos-publications.com
Lysosomes Preferential accumulation within the organelle. nih.govnih.govActivation of lysosomal function, degradation of ferritin, release of lysosomal iron. nih.govnih.govnih.gov

Interrogation of Signaling Pathway Modulation

This compound, a semi-synthetic derivative of artemisinin (B1665778), has been the subject of extensive research regarding its molecular mechanisms of action, particularly its ability to modulate various intracellular signaling pathways critical to cell survival, proliferation, and inflammation.

NF-κB Pathway Regulation Research

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival. Research has consistently demonstrated that this compound exerts significant inhibitory effects on this pathway across various cell types and conditions.

In the context of inflammation, this compound has been shown to attenuate the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and IL-8, in TNF-α-stimulated rheumatoid arthritis fibroblast-like synoviocytes by inhibiting the NF-κB signaling pathway. oup.com This inhibition is achieved by preventing the nuclear translocation of NF-κB's p65 subunit and the phosphorylation and degradation of its inhibitor, IκBα. oup.comnih.gov Similarly, in a mouse model of cerebral ischemia, this compound was found to reduce the ischemia-induced increase of NF-κB in the nucleus and inhibit the proteolysis of Iκ-Bα in the cytoplasm, thereby protecting against inflammatory injury. nih.gov

In cancer cell lines, this compound suppresses the NF-κB pathway to induce apoptosis. Studies on HCT116 colorectal cancer cells revealed that this compound treatment leads to an increase in IκB expression while down-regulating the phosphorylated p-p65 subunit of NF-κB, effectively inhibiting its translocation to the nucleus. mdpi.com Research on benign mammary gland hyperplasia also showed that this compound could attenuate the phosphorylation of NF-κB induced by estradiol. amegroups.org

Cell/Model SystemConditionKey Findings on NF-κB PathwayReference
Human Rheumatoid Arthritis Fibroblast-Like SynoviocytesTNF-α StimulationInhibited nuclear translocation of NF-κB; prevented phosphorylation and degradation of IκBα. oup.com
HCT116 Colorectal Cancer CellsCancerIncreased IκB expression; down-regulated phosphorylated p65; inhibited p65 translocation to the nucleus. mdpi.com
Human Pulmonary Epithelial NCI-H292 CellsPMA StimulationInhibited degradation of IκBα and NF-κB p65 nuclear translocation. nih.gov
Mouse ModelCerebral IschemiaReduced NF-κB in the nucleus; inhibited Iκ-Bα proteolysis in the cytoplasm. nih.gov
MCF-10A Cells & Rat ModelMammary Gland HyperplasiaAttenuated estradiol-induced phosphorylation of NF-κB. amegroups.org

Wnt/β-catenin Signaling Inhibition Studies

The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of several cancers. This compound has been identified as an inhibitor of this hyperactive pathway.

In colorectal carcinoma, a disease frequently driven by Wnt pathway mutations, this compound has been shown to suppress cancer cell proliferation and promote apoptosis. nih.gov Its mechanism involves inducing the translocation of β-catenin, the central effector of the pathway, from the nucleus, where it acts as a transcriptional co-activator, to the cell membrane's adherent junctions. nih.govresearchgate.netashpublications.org This relocalization effectively reduces the transcription of Wnt target genes, such as c-Myc and cyclin D1, which are critical for cell proliferation. nih.govashpublications.org

Similar effects have been observed in other malignancies. In uveal melanoma cells, this compound treatment suppressed the phosphorylation of GSK3β at the S9 residue, which subsequently lowered the protein levels of β-catenin and its downstream targets. nih.gov In various human leukemia cell lines, this compound also demonstrated the ability to translocate β-catenin from the nucleus to the membrane, where it was observed binding to E-cadherin, thereby inhibiting the hyperactive Wnt/β-catenin signaling. ashpublications.org

Cancer TypeKey Findings on Wnt/β-catenin PathwayReference
Colorectal CarcinomaTranslocated β-catenin from nucleus to membrane; reduced transcription of target genes (c-Myc, cyclin D1). nih.govresearchgate.net
Uveal MelanomaSuppressed phosphorylation of GSK3β at S9; lowered protein levels of β-catenin, c-Myc, and cyclin D1. nih.gov
LeukemiaTranslocated β-catenin from nucleus to membrane (binding E-cadherin); reduced mRNA and protein expression of c-myc and cyclinD1. ashpublications.org

AMPK/mTOR/ULK1 Pathway Activation Research

The AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR)/Unc-51 like autophagy activating kinase 1 (ULK1) axis is a central cellular pathway that governs metabolism, growth, and autophagy. Research indicates that this compound can modulate this pathway to induce autophagy-dependent apoptosis in cancer cells.

In human bladder cancer cells, this compound was found to induce autophagy, which subsequently activated apoptosis. nih.gov The underlying mechanism involves the upregulation of reactive oxygen species (ROS), which triggers the activation of the AMPK-mTOR-ULK1 pathway. nih.gov Activation of AMPK leads to the inhibition of mTOR, a negative regulator of autophagy, thereby initiating the autophagic process through ULK1. nih.govnih.gov

Studies using dihydroartemisinin (B1670584) (DHA), the active metabolite of this compound, in rhabdomyosarcoma cells further support these findings, showing that DHA inhibits mTORC1 signaling by activating the AMPK pathway. mdpi.com In a model of sepsis-induced acute kidney injury, this compound was also shown to modulate the lactate/AMPK/mTOR pathway, relieving the suppression of the mTOR pathway and thereby mitigating excessive autophagy and renal injury. nih.gov

Cell/Model SystemKey Findings on AMPK/mTOR/ULK1 PathwayReference
Human Bladder Cancer Cells (T24, EJ)Activated AMPK-mTOR-ULK1 axis via ROS upregulation, inducing autophagy-dependent apoptosis. nih.gov
Rhabdomyosarcoma XenograftsActivated AMPK and suppressed mTORC1, inhibiting tumor growth (via its metabolite, DHA). mdpi.com
Sepsis-Induced Acute Kidney Injury ModelModulated the lactate/AMPK/mTOR pathway, relieving mTOR suppression and inhibiting excessive autophagy. nih.gov

PI3K/AKT Signaling Modulation

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and apoptosis. The effect of this compound on this pathway appears to be highly context-dependent, with studies reporting both activation and inhibition.

Activation of PI3K/AKT Pathway: In the context of tissue regeneration and cell survival, this compound has been shown to activate the PI3K/AKT/mTOR pathway. For instance, it promotes hepatocyte proliferation and accelerates liver regeneration by activating this signaling cascade. scielo.brnih.govscielo.br Similarly, this compound was observed to hinder apoptosis and promote the survival of Schwann cells in diabetic peripheral neuropathy through the activation of the PI3K/AKT/mTOR axis. scielo.brscielo.br

Inhibition of PI3K/AKT Pathway: Conversely, in inflammatory conditions and cancer, this compound often acts as an inhibitor of the PI3K/AKT pathway. It has been found to attenuate experimental allergic asthma by negatively regulating this pathway and its downstream effector, NF-κB. plos.orgscispace.com In rheumatoid arthritis, this compound inhibits TNF-α-induced Akt phosphorylation, contributing to its anti-inflammatory effects. oup.com Furthermore, its anti-cancer activity has been linked to the inhibition of the PI3K/AKT pathway in various cancer types, including breast cancer, where it blocks estrogen-induced hyperplasia by inhibiting AKT phosphorylation. amegroups.orgmdpi.com

Effect on PathwayCell/Model SystemObserved OutcomeReference
ActivationHepatocyte cell line NCTC1469 & Mouse ModelPromoted hepatocyte proliferation and liver regeneration. scielo.brnih.govscielo.br
Schwann Cells (Diabetic Neuropathy Model)Hindered apoptosis and promoted cell survival. scielo.brscielo.br
InhibitionRheumatoid Arthritis Fibroblast-Like SynoviocytesInhibited TNF-α-induced proinflammatory cytokine synthesis. oup.com
Mouse Model of Allergic AsthmaAmeliorated airway inflammation. plos.orgscispace.com
Rat Model of Mammary Gland HyperplasiaInhibited estrogen-induced breast hyperplasia. amegroups.org

ERK and STAT3 Pathway Interactions

The Extracellular signal-regulated kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are key signaling networks involved in cell proliferation, differentiation, and survival. Aberrant STAT3 signaling is a known driver of tumorigenesis. This compound has been shown to modulate these pathways, primarily acting as an inhibitor of STAT3.

In melanoma cells, this compound inhibits cellular proliferation and induces apoptosis by suppressing the activation of both STAT3 and its upstream kinase, Src. nih.gov This leads to the downregulation of STAT3-related proteins involved in invasion and survival, such as MMP-2, MMP-9, Mcl-1, and Bcl-xL. nih.gov Similarly, computational and in-vitro studies have identified this compound as a potential STAT-3 inhibitor that can interfere with its dimerization and suppress both constitutive and IL-6-inducible STAT-3 activity. researchgate.net In liver cancer cells, this compound sensitizes TRAIL-resistant cells to apoptosis by suppressing the nuclear translocation of activated STAT3. researchgate.net

The interaction with the ERK pathway is more complex. In some hepatocellular carcinoma (HCC) cell lines, this compound alone was found to increase the phosphorylation of ERK and STAT3. nih.gov However, when combined with the kinase inhibitor sorafenib (B1663141), a synergistic anti-cancer effect was observed, which was linked to the inhibition of this this compound-induced activation of the ERK and STAT3 pathways by sorafenib. nih.gov This suggests a complex interplay that can be exploited for combination therapies.

Cell/Model SystemKey Findings on ERK/STAT3 PathwaysReference
A375 Human Melanoma CellsInhibited STAT3 and Src activation; decreased expression of STAT3 target proteins (MMP-2, MMP-9, Mcl-1). nih.gov
Hepatocellular Carcinoma (HCC) CellsSuppressed constitutive and IL-6 inducible STAT-3; interfered with STAT-3 dimerization. researchgate.net
TRAIL-resistant HepG2 CellsSuppressed nuclear translocation of activated STAT3, sensitizing cells to apoptosis. researchgate.net
HCC Cell LinesAlone, increased p-ERK and p-STAT3. In combination with sorafenib, this activation was inhibited, leading to a synergistic anti-tumor effect. nih.gov
FMRP-deficient MiceInhibition of STAT3 signaling restored normal neurogenesis. mdpi.com

ROR1-induced STAT3 Activation Inhibition

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is a protein that is typically expressed during embryogenesis but is re-expressed in various cancers, where it contributes to tumor growth and survival, often through the activation of the STAT3 pathway.

Recent research has focused on the ability of this compound's active metabolite, dihydroartemisinin (DHA), to interfere with this specific signaling axis. A study on non-small cell lung cancer demonstrated that DHA inhibits tumor progression by specifically blocking the activation of STAT3 that is induced by ROR1. consensus.app This finding highlights a more targeted mechanism by which this compound and its derivatives can exert their anti-cancer effects, disrupting a key signaling pathway that is preferentially active in cancer cells.

VEGF and MMP-2/-9 Regulation in Angiogenesis Research

Research into the molecular mechanisms of this compound has revealed its significant role in the regulation of key proteins involved in angiogenesis, the formation of new blood vessels. Specifically, studies have focused on its effects on Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinases (MMPs), particularly MMP-2 and MMP-9.

VEGF is a critical signaling protein that promotes the growth of new blood vessels. In the context of tumor biology, angiogenesis is a vital process that supplies tumors with the necessary nutrients and oxygen to grow and metastasize. Research has indicated that the expression of VEGF is positively correlated with tumor size, invasion depth, and metastasis in certain cancers. nih.gov

Matrix metalloproteinases, specifically MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, a key step in enabling cancer cells to invade surrounding tissues and for new blood vessels to form. researchgate.net The expression of both MMP-2 and MMP-9 has been shown to be closely linked to the growth, invasion, metastasis, and angiogenesis of carcinomas. nih.gov Furthermore, studies have demonstrated a positive link between the expression of VEGF and the levels of MMP-2 and MMP-9. nih.gov

This compound has been investigated for its potential to inhibit angiogenesis by targeting these pathways. Research suggests that this compound can downregulate the expression of VEGF, thereby interfering with the signaling cascade that promotes new blood vessel formation. nih.govresearchgate.net Additionally, studies have shown that this compound can inhibit the activity of MMP-2 and MMP-9, which is crucial for preventing the breakdown of the extracellular matrix necessary for tumor invasion and angiogenesis. nih.govresearchgate.net By regulating both VEGF and MMP-2/-9, this compound demonstrates a multi-faceted approach to inhibiting angiogenesis. nih.gov

PERK/eIF2α Pathway Activation in Immunotherapy Research

Recent investigations into the multifaceted actions of this compound have highlighted its ability to modulate the tumor microenvironment and enhance anti-cancer immunosurveillance. A key mechanism identified in this context is the activation of the PERK/eIF2α pathway. This pathway is a component of the unfolded protein response (UPR), a cellular stress response that is often activated in cancer cells.

Research has shown that this compound can restore the immunogenicity of certain chemotherapeutic agents by activating the PERK/eIF2α pathway. nih.gov This activation is crucial for enhancing the ability of the immune system to recognize and attack cancer cells. By modulating this pathway, this compound contributes to remodeling the tumor microenvironment, making it more susceptible to immune-mediated clearance. nih.gov

Furthermore, this compound has been found to enhance anti-tumor immunity by recruiting infiltrating CD8+ T-cells, which are critical effector cells in the adaptive immune response against tumors. nih.gov This recruitment is part of a broader immunomodulatory effect of this compound, which also includes enhancing the cytotoxicity of Natural Killer (NK) cells. nih.gov These findings suggest that by activating the PERK/eIF2α pathway, this compound can potentiate the effects of immunotherapy and overcome mechanisms of immune evasion employed by cancer cells.

p38 and ERK Signaling in Ferroptosis Induction

Recent studies have elucidated the role of this compound in inducing a form of regulated cell death known as ferroptosis, particularly through the modulation of the p38 and ERK signaling pathways. Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.

Research in glioblastoma cells has demonstrated that this compound can trigger ferroptosis. nih.govnih.gov The underlying mechanism involves the regulation of iron homeostasis and the activation of the p38 and ERK signaling pathways. nih.gov These pathways are key regulators of cellular responses to stress. The modulation of these pathways by this compound leads to characteristic features of ferroptosis, including the depletion of glutathione (B108866) (GSH), lipid peroxidation, and iron overload. nih.govnih.gov

Further investigations have shown that Ferrostatin-1, a known inhibitor of ferroptosis, can rescue the cell death induced by this compound, confirming the role of this specific cell death pathway. nih.gov The antitumor properties of this compound in several cancer types are, at least in part, attributable to its ability to induce ferroptosis through the p38 and ERK signaling cascades. nih.govnih.gov

Table 1: Effect of this compound on Ferroptosis Markers and Signaling Pathways

Marker/Pathway Effect of this compound Treatment Reference
Glutathione (GSH) Depletion nih.govnih.gov
Lipid Peroxidation Increased nih.govnih.gov
Iron Overload Increased nih.govnih.gov
GPX4 Protein Level Decreased nih.gov
p38 Signaling Pathway Modulated nih.govnih.gov

GSK3β Phosphorylation/Inactivation Studies

Glycogen synthase kinase 3 beta (GSK3β) is a serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis. The activity of GSK3β is primarily regulated by phosphorylation. Phosphorylation at the Ser9 residue leads to the inactivation of the kinase.

Research has explored the potential of various compounds to modulate GSK3β activity as a therapeutic strategy. For instance, certain bioactive compounds have been shown to inhibit inflammatory responses through the phosphorylation of GSK3β at Ser9, effectively inactivating it. msptm.org This inactivation can, in turn, influence downstream signaling pathways, such as inhibiting NF-κB and activating β-catenin, leading to a reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines. msptm.org

While direct studies on this compound's effect on GSK3β phosphorylation are emerging, it is known that artemisinin and its derivatives can influence pathways that are interconnected with GSK3β signaling, such as the PI3K/AKT pathway. nih.gov The inhibition of GSK3β is being investigated as a potential mechanism for the therapeutic effects of various agents in diseases characterized by excessive inflammation. msptm.org

Vitamin D Receptor Interaction and Autophagy

Recent research has uncovered a novel mechanism of action for this compound involving its interaction with the Vitamin D Receptor (VDR) and the subsequent modulation of autophagy. Autophagy is a cellular process of degradation and recycling of cellular components, which plays a complex role in cell survival and death.

Bioinformatic predictions, later confirmed by experimental methods, identified the Vitamin D Receptor as a potential target for this compound. nih.govnih.gov Studies have demonstrated that this compound interacts with the VDR, which in turn influences the process of autophagy. nih.govnih.gov This interaction has been shown to be crucial in reversing sepsis-induced immunosuppression in animal models. nih.govnih.gov

Mechanistically, the interaction of this compound with the VDR can inhibit the nuclear translocation of the receptor. nih.govnih.gov This event affects the transcription of autophagy-related genes, such as ATG16L1, and consequently modulates autophagy activity. nih.govnih.gov Furthermore, this interaction has been shown to inhibit the physical association between the VDR and NF-κB p65, promoting the nuclear translocation of NF-κB p65 and the activation of its target genes, including those for pro-inflammatory cytokines. nih.govnih.gov The enhancement of autophagy through the VDR appears to be a key component of this compound's immunomodulatory effects. nih.govnih.govijmedicine.com

Cell Death Mechanism Research Beyond Apoptosis

Autophagy Induction Research

Beyond its well-documented role in inducing apoptosis, research has increasingly focused on this compound's ability to induce autophagy, a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. dkfz.de

Studies have shown that this compound treatment can lead to the formation of autophagosomes, a key morphological feature of autophagy. spandidos-publications.com This is accompanied by an increase in the expression of autophagy-related proteins such as Beclin-1 and Light Chain 3 (LC3). spandidos-publications.commdpi.com The upregulation of several autophagy-related proteins (Atgs), including Atg3, Atg5, Atg7, and Atg12, has also been observed following this compound treatment. mdpi.com

The induction of autophagy by this compound appears to be, in some contexts, dependent on the generation of reactive oxygen species (ROS). mdpi.comnih.gov In colorectal cancer cells, for instance, this compound has been reported to act as an autophagy inducer in a ROS-dependent manner. mdpi.com In human bladder cancer cells, this compound-induced autophagy was found to subsequently activate apoptosis, a process initiated by ROS upregulation and mediated through the AMPK-mTOR-ULK1 pathway. nih.gov

The role of this compound-induced autophagy can be complex and context-dependent. In some cancer cell lines, it is suggested to have a cytoprotective effect, where its inhibition can enhance this compound-induced apoptosis. spandidos-publications.com In other scenarios, such as in diffuse large B cell lymphoma cells, this compound is suggested to regulate autophagy as part of its anti-proliferative effects, alongside inducing apoptosis and ferroptosis. nih.gov

Table 2: Key Proteins and Pathways in this compound-Induced Autophagy

Protein/Pathway Role in Autophagy Effect of this compound Reference
Beclin-1 Key regulator of autophagy initiation Increased expression spandidos-publications.commdpi.com
LC3 (Light Chain 3) Marker for autophagosomes Increased expression spandidos-publications.commdpi.com
Atg3, Atg5, Atg7, Atg12 Essential for autophagosome formation Increased expression mdpi.com
p62 Autophagy receptor Upregulated mdpi.com
ROS (Reactive Oxygen Species) Upstream signaling molecule Increased production mdpi.comnih.gov

Ferroptosis Activation Studies

This compound has been identified as a potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. johnshopkins.eduresearchgate.net Research across various cancer types has elucidated the molecular pathways through which this compound triggers this process, offering a promising avenue for cancer therapy. johnshopkins.eduacs.orgnih.gov

Studies have demonstrated that this compound's mechanism of action involves the generation of reactive oxygen species (ROS), which leads to lipid peroxidation and subsequent cell death. johnshopkins.eduresearchgate.net This process is distinct from other forms of programmed cell death like apoptosis and necroptosis. johnshopkins.edunih.gov The sensitivity of cancer cells to this compound-induced ferroptosis is often linked to their metabolic state, particularly their dependence on antioxidant homeostasis and intracellular iron levels. johnshopkins.edu

Key Molecular Mechanisms

Research has pinpointed several key molecular targets and pathways involved in this compound-induced ferroptosis:

Inhibition of GPX4 and Depletion of GSH: A central mechanism is the downregulation of Glutathione Peroxidase 4 (GPX4) and the depletion of glutathione (GSH). researchgate.netnih.gov GPX4 is a crucial enzyme that neutralizes lipid peroxides, and its inhibition leads to their accumulation and subsequent ferroptosis. nih.govnih.gov Studies in diffuse large B-cell lymphoma (DLBCL) cells showed that this compound treatment significantly downregulated GPX4 protein levels and depleted GSH, thereby weakening the cell's antioxidant defense system. nih.govnih.gov

Generation of Reactive Oxygen Species (ROS) and Lipid Peroxidation: this compound treatment leads to a marked increase in intracellular ROS and lipid peroxidation. researchgate.netresearchgate.net This is a hallmark of ferroptosis. worldscientific.com In pancreatic ductal adenocarcinoma (PDAC) cells, this compound was shown to induce ROS- and lysosomal iron-dependent cell death. johnshopkins.edu The accumulation of lipid peroxides, such as malondialdehyde (MDA), disrupts cell membrane integrity, leading to cell death. nih.gov

Modulation of Iron Metabolism: this compound's pro-ferroptotic activity is intrinsically linked to iron metabolism. The compound can increase the intracellular labile iron pool (Fe²⁺), which participates in the Fenton reaction to generate highly reactive hydroxyl radicals, further exacerbating lipid peroxidation. researchgate.netresearchgate.net In hepatic stellate cells, this compound was found to lower NCOA4 levels, inducing ferritinophagy-mediated ferroptosis. researchgate.net

Targeting of Peroxiredoxins (PRDX1 and PRDX2): In DLBCL, this compound has been shown to directly bind to and inhibit Peroxiredoxin 1 (PRDX1) and Peroxiredoxin 2 (PRDX2). nih.gov These enzymes play a key role in cellular antioxidant processes. Their inhibition by this compound leads to an accumulation of ROS and sensitizes the cells to ferroptosis. nih.gov

Regulation of SREBP2 Nuclear Localization: In myeloma cells, this compound induces ferroptosis by inhibiting the nuclear localization of Sterol Regulatory Element-Binding Protein 2 (SREBP2). nih.gov This inhibition leads to the downregulation of isopentenyl pyrophosphate (IPP) and GPX4, ultimately triggering ferroptosis. nih.gov

Involvement of MT1G: In DLBCL cells, Metallothionein 1G (MT1G) has been identified as a potential target of this compound. researchgate.net Inhibiting MT1G expression was found to impede the ferroptosis-promoting activity of this compound by reducing lipid peroxidation and iron accumulation. researchgate.net

Research Findings in Specific Cancer Models

The efficacy of this compound in inducing ferroptosis has been demonstrated in a variety of cancer cell lines. The following tables summarize key findings from these studies.

Table 1: Effect of this compound on Ferroptosis Markers in Cancer Cell Lines

Cell Line Cancer Type Key Findings Reference
Pancreatic Ductal Adenocarcinoma (PDAC) cells Pancreatic Cancer Induced ROS- and lysosomal iron-dependent cell death; cytotoxicity blocked by ferroptosis inhibitor ferrostatin-1. johnshopkins.edunih.gov
U2932, Riva, OCI-ly8 Diffuse Large B-cell Lymphoma (DLBCL) Induced lipid peroxidation in a concentration-dependent manner; downregulated GPX4 and depleted GSH. nih.govnih.gov
Myeloma cells Multiple Myeloma Upregulated ROS, Fe²⁺, and lipid peroxidation; increased ACSL4 and decreased GPX4 expression. nih.gov
B-CPAP cells Papillary Thyroid Cancer Induced lipid peroxidation in a dose-dependent manner. acs.org
Head and Neck Cancer (HNC) cells Head and Neck Cancer Selectively induced iron-dependent, ROS-accumulated ferroptosis in HNC cells but not normal cells. researchgate.net
Hepatic Stellate Cells (HSCs) Liver Fibrosis Induced ferroptosis through the generation of ROS and lipid peroxidation. researchgate.net

Table 2: Molecular Targets of this compound in Ferroptosis Induction

Target Molecule Effect of this compound Cancer Type Reference
GPX4 Downregulation DLBCL, Multiple Myeloma nih.govnih.gov
GSH Depletion DLBCL researchgate.netnih.gov
PRDX1 / PRDX2 Direct binding and inhibition DLBCL nih.gov
SREBP2 Inhibition of nuclear localization Multiple Myeloma nih.gov
MT1G Regulation DLBCL researchgate.net
NCOA4 Downregulation Hepatic Stellate Cells researchgate.net

Pharmacokinetic and Biotransformation Studies in Preclinical Models

Absorption Kinetics in Experimental Animal Models

The absorption kinetics of artesunate (B1665782) have been investigated across different routes of administration in experimental animal models to determine the rate and extent to which the drug enters the systemic circulation.

Oral Absorption Dynamics in Animal Studies

Oral administration of this compound in animal models has revealed rapid absorption, although the bioavailability can be influenced by factors such as pH-dependent degradation in the gastrointestinal tract and first-pass metabolism. In rats, following a single oral dose of 150 mg, the peak concentration of parent this compound was achieved within 5 minutes. researchgate.netnih.govnih.gov The absorption half-life for this compound in this study was calculated to be approximately 2.73 minutes. researchgate.netnih.govnih.gov The rapid conversion of this compound to dihydroartemisinin (B1670584) (DHA) in the stomach, due to the pH-dependent nature of this conversion, influences the absorption profiles of both the parent compound and its active metabolite. researchgate.netnih.govnih.gov Variable proportions of absorption are proposed to occur in the stomach, with parent this compound reaching an early peak rapidly after dosing. researchgate.netnih.govnih.gov

Parenteral Absorption Profiles (Intravenous, Intramuscular, Rectal) in Animal Models

Parenteral routes of administration, including intravenous (IV), intramuscular (IM), and rectal, have been studied to bypass potential issues with oral absorption and first-pass effects.

Intravenous administration of this compound in animals results in very rapid systemic availability. nih.govnafdac.gov.ng In rats, following single and multiple intravenous injections, this compound exhibited a short half-life and was rapidly converted to DHA. nih.govmdpi.com Studies in rats have shown that the pharmacokinetic parameters of different intravenous this compound formulations can be bioequivalent based on the exposure to both the parent drug and the active metabolite. nih.govmdpi.com

Intramuscular injection of this compound also leads to rapid absorption, with peak plasma levels generally achieved within 30 minutes in animal models. nafdac.gov.ngseveremalaria.org Studies comparing intramuscular and intravenous administration in animals have indicated that while intramuscular administration results in lower peak concentrations of this compound compared to intravenous, the elimination rates can be slower following intramuscular injection. nafdac.gov.ngseveremalaria.org

Rectal administration of this compound has also been explored. Absorption of rectal this compound suppositories may be reduced in the presence of diarrhea in patients. severemalaria.org

Intranasal Administration Pharmacokinetics in Murine Models

Intranasal administration has been investigated as a potential route for delivering this compound, particularly in the context of cerebral malaria. In murine models, intranasal administration of this compound has demonstrated the detection of dihydroartemisinin in blood and brain tissue within 15 minutes of administration. nih.govnih.gov This route provides a direct pathway to the blood and brain, potentially bypassing the blood-brain barrier. nih.govnih.gov

Distribution and Tissue Accumulation Research in Animal Models

Studies in animal models have provided insights into the distribution and tissue accumulation of this compound and its metabolite, DHA. Following intravenous administration of radiolabeled this compound in rats, the drug was widely distributed in select tissues after 1 hour. researchgate.netpsu.edu Approximately 68% of the radioactivity in the total measured tissues was found in the small intestine and its content at 1 hour. researchgate.netpsu.edu After 24 hours, the radioactivity rapidly declined in most tissues, with the exception of the spleen, where it persisted until 96 hours. researchgate.netpsu.edueuropa.eu Brain concentrations of this compound accounted for a small percentage of total radioactivity, but were higher than plasma levels in rats over a 192-hour sampling period. europa.eu this compound has been shown to distribute extensively in the intestines, urinary bladder, bile duct, and the contents of the small and large intestines in rats following IV injection. nih.gov Dihydroartemisinin also exhibits wide tissue distribution in rats. nih.gov this compound demonstrates a higher binding capacity with human and rat plasma proteins, ranging from 73% to 81%. researchgate.netpsu.edunih.gov Radioactivity in whole blood was observed to be higher than in plasma throughout the treatment period, suggesting binding of this compound to red blood cells. researchgate.netpsu.edu

Biotransformation to Dihydroartemisinin (DHA) in Experimental Systems

This compound undergoes extensive and rapid biotransformation to its active metabolite, dihydroartemisinin (DHA), in animal species and humans. nih.govnafdac.gov.ngmdpi.comresearchgate.netresearchgate.netwho.int This conversion is a crucial step in the pharmacological activity of this compound.

Role of Esterase-Catalyzed Hydrolysis

The primary metabolic pathway for this compound is rapid hydrolysis to DHA. This process is largely catalyzed by esterases, particularly in plasma and erythrocytes, with a possible minimal contribution from CYP2A6. nafdac.gov.ngseveremalaria.orgwho.inteuropa.eudrugbank.comfda.gov The rate of conversion of this compound to DHA can vary with the route of administration. researchgate.net The hydrolysis of the ester group in the presence of esterases contributes significantly to the formation of DHA. researchgate.netnih.gov The pH-dependent rate of hydrolysis also plays a role in the conversion of this compound to DHA, particularly its rapid conversion in the stomach. researchgate.netnih.govnih.gov

Pharmacokinetic Parameters in Rats (Single Oral Dose of 150 mg) researchgate.netnih.govnih.gov

ParameterThis compoundDihydroartemisinin (DHA)
Tmax (min)5.0 ± 0.037.5 ± 8.7
Absorption t½ (min)2.73 ± 0.8512.49 ± 2.49
AUC0-t (ng min/ml)18,968 ± 8,012.474,500 ± 16,806.1

Pharmacokinetic Parameters in Rats (Single IV Dose of 20 mg/kg) mdpi.com

ParameterThis compound (Chinese Formulation)Dihydroartemisinin (DHA) (Chinese Formulation)This compound (WRAIR Formulation)Dihydroartemisinin (DHA) (WRAIR Formulation)
Cmax (ng/mL) Day 143003361--
AUC0-3h (ng·h/mL) Day 18681569--

Tissue Distribution of [14C] this compound in Rats (1 hour after IV administration) researchgate.netpsu.edu

Tissue/ContentPercentage of Total Radioactivity
Small intestine and content~68%

Contribution of DHA to Pharmacological Activity in Models

This compound functions primarily as a prodrug, undergoing rapid hydrolysis to form dihydroartemisinin (DHA) wikipedia.orgmims.comnih.goveuropa.eudafrapharma.comnafdac.gov.ng. This conversion is largely mediated by plasma esterases, with potential minor contributions from enzymes such as CYP2A6 europa.eunafdac.gov.ng. DHA is recognized as the principal active metabolite and is responsible for the majority of the antimalarial activity observed following this compound administration nafdac.gov.ngnih.gov.

The mechanism of action of DHA is hypothesized to involve the cleavage of its endoperoxide bridge, a characteristic feature of artemisinin (B1665778) derivatives wikipedia.orgmims.commdpi.com. This cleavage is thought to generate reactive oxygen species (ROS) and potentially other cytotoxic intermediates, which induce oxidative stress and damage malarial proteins through alkylation wikipedia.orgmdpi.com. Studies have shown that DHA is active against the blood-stage asexual parasites and gametocytes of Plasmodium species, including chloroquine-resistant strains mims.comdafrapharma.comnafdac.gov.ng. In vitro and in vivo studies have substantiated the antiplasmodial activity of DHA and its derivatives dafrapharma.comresearchgate.net.

Elimination Pathways and Excretion Studies in Animal Models

Elimination pathways for this compound and its metabolite DHA have been investigated in animal models. In rats, studies have shown that a significant proportion of an administered dose of this compound is eliminated through both urinary and fecal routes. Specifically, 56.1% of the dose was eliminated in the urine and 38.5% in the feces nih.goveuropa.eu. This suggests that the kidneys play a primary role in the excretion of this compound and/or its metabolites in this species europa.eu.

Dihydroartemisinin (DHA), the active metabolite, undergoes further biotransformation, primarily through glucuronidation mims.comeuropa.eunafdac.gov.ng. In human liver microsomal incubations, DHA-glucuronide was identified as a major metabolite europa.eunafdac.gov.ng. Studies in patients have also identified α-dihydroartemisinin-β-glucuronide (α-DHA-G) as a major urinary product, with only trace amounts of unchanged DHA detected in urine europa.eunafdac.gov.ng. While these findings are primarily from human studies, they provide insight into the likely metabolic fate of DHA in preclinical models that exhibit similar metabolic pathways.

Population Pharmacokinetic Modeling in Experimental Animal Cohorts

Population pharmacokinetic (PK) modeling has been employed in experimental animal cohorts to better characterize the variability in this compound and DHA disposition. A study utilizing domestic pigs as a model evaluated the pharmacokinetics of this compound and DHA after intravenous (IV) and intramuscular (IM) administrations using empirical Bayes methodology within a nonlinear mixed-effects modeling (NONMEM) framework oup.compsu.edu.

The study in pigs found that a two-compartment model provided a suitable fit for describing the plasma concentration-time profiles of both this compound and DHA oup.com. This modeling approach allowed for the estimation of population pharmacokinetic parameters and their inter-individual variability. For instance, following IM administration in pigs, median pharmacokinetic parameters were estimated (Table 1) oup.compsu.edu. The population modeling approach offered advantages over conventional methods, particularly in estimating the elimination half-life and providing a better understanding of inter-individual variability oup.com.

Studies in rats have also utilized population PK modeling to investigate factors influencing this compound and DHA pharmacokinetics, such as the effects of pregnancy gu.se. These modeling efforts in animal cohorts contribute to a more comprehensive understanding of drug disposition under various physiological conditions.

Table 1: Median Pharmacokinetic Parameters in Pigs Following Intramuscular this compound Administration oup.compsu.edu

ParameterThis compoundDHA
Cmax (µM)4.81 (IQR: 3.74–5.40)1.43 (IQR: 1.00–1.92)
t½ (min)18 (IQR: 16–28)27 (IQR: 25–37)
CL (L/h/kg)4.37 (IQR: 4.13–4.68)-
Vd (L/kg)2.07 (IQR: 1.83–2.79)-
CL/Fm (L/h/kg)-4.68 (IQR: 3.35–6.73)
Vd/Fm (L/kg)-3.31 (IQR: 2.89–4.27)

Note: IQR represents the interquartile range.

Interspecies Pharmacokinetic Scaling and Prediction in Preclinical Research

Interspecies pharmacokinetic scaling is a valuable tool used in preclinical research to extrapolate pharmacokinetic parameters from animal species to humans, aiding in the prediction of human pharmacokinetics and informing initial dosage regimens for new indications nih.govresearchgate.netnih.govdntb.gov.uaresearchgate.net. Simple allometric scaling, typically expressed by the equation Y = a × W^b (where Y is the pharmacokinetic parameter, W is the body weight, 'a' is the allometric coefficient, and 'b' is the allometric exponent), has been applied to this compound and DHA using data from various animal species, including hamsters, rats, and dogs nih.govresearchgate.netnih.govdntb.gov.ua.

This approach has been used to predict human PK parameters for this compound and DHA based on animal data nih.govresearchgate.net. For instance, studies have reported allometric exponents for the clearance (CL) of this compound and DHA, which were found to be 0.71 and 0.85, respectively, based on data from mammalian species nih.gov. These exponents describe the relationship between body weight and clearance across different species.

While interspecies scaling provides valuable predictions, it is important to note that the applicability of fixed allometric exponents may vary, and factors beyond body weight can influence pharmacokinetics nih.govresearchgate.net. However, the integration of PK parameters from different animal species through allometric scaling contributes to the translational bridge between preclinical findings and anticipated human pharmacokinetic profiles nih.govresearchgate.netdntb.gov.ua.

Table 2: Allometric Exponents (b) for Clearance of this compound and DHA nih.gov

CompoundAllometric Exponent (b) for Clearance
This compound0.71
DHA0.85

Resistance Mechanisms Research in Malaria Parasites

Plasmodium falciparum Resistance Pathways to Artemisinin (B1665778) Derivatives

Resistance to artemisinin derivatives in Plasmodium falciparum is a complex phenotype involving multiple factors. Clinically, it is characterized by a slower rate of parasite clearance from the blood following treatment with an artemisinin derivative or an artemisinin-based combination therapy (ACT). nih.gov This delayed clearance is associated with enhanced survival rates of ring-stage parasites when briefly exposed to dihydroartemisinin (B1670584) in vitro. nih.gov

While mutations in the Kelch13 (K13) protein are considered the primary determinant of artemisinin resistance, evidence suggests that other genetic factors and cellular pathways also contribute to the resistance phenotype and/or parasite fitness. nih.govelifesciences.orgasm.org These can include mutations in genes such as ferredoxin (fd) and multidrug resistance protein 2 (mdr2). elifesciences.org Resistance is not a single mechanism but rather a complex interplay of factors allowing the parasite to tolerate the drug's effects. nih.govresearchgate.net

Role of Kelch13 (K13) Propeller Domain Mutations

Mutations in the beta-propeller domain of the P. falciparum Kelch protein K13 (also known as Kelch13) are strongly associated with artemisinin resistance. nih.govelifesciences.orgasm.org These mutations are considered the primary molecular marker for artemisinin resistance, particularly prevalent in Southeast Asia. elifesciences.orgfrontiersin.orgoup.comajtmh.org Over 200 different K13 mutations have been reported globally, although only a subset located in the propeller domain have been validated as conferring artemisinin resistance. elifesciences.orgoup.com

Validated resistance-mediating K13 mutations include N458Y, M476I, Y493H, R539T, I543T, and C580Y. elifesciences.org The C580Y mutation is the most prevalent K13 mutation in Southeast Asia and is significantly associated with delayed parasite clearance in vivo. elifesciences.orgfrontiersin.org

Recent research suggests that these mutations may lead to reduced endocytosis of host-derived hemoglobin. elifesciences.orgfrontiersin.org Since artemisinin is thought to be activated by Fe2+-heme released from hemoglobin digestion, decreased hemoglobin uptake could reduce drug activation, thereby decreasing the drug's potency. elifesciences.orgfrontiersin.org

Impact on Parasite Clearance Time in Experimental Models

Mutations in the K13 propeller domain are directly linked to delayed parasite clearance times, a key clinical indicator of artemisinin resistance. nih.govwho.intpnas.org Studies using gene-edited parasites have provided experimental evidence for the causal role of specific K13 mutations in modulating susceptibility to artemisinins both in vitro and in vivo. elifesciences.orgnih.gov

For example, introducing orthologous P. falciparum K13 mutations such as F446I, M476I, Y493H, and R539T into Plasmodium berghei (a rodent malaria model) resulted in gene-edited parasites with reduced susceptibility to dihydroartemisinin in vitro and delayed clearance in vivo upon treatment with artesunate (B1665782). nih.gov These mutant parasites also showed faster recrudescence after artemisinin treatment. nih.gov

Experimental crosses of P. falciparum strains with and without the C580Y mutation have also demonstrated that while standard doses of this compound could clear infections to undetectable levels, recrudescences were frequent with both types of infection, emphasizing the need for effective partner drugs to clear persistent parasites. pnas.org In these crosses, C580Y-type progeny showed significantly higher survival rates in ring-stage survival assays compared to wild-type progeny. pnas.org

Biochemical Consequences of K13 Mutations

The precise biochemical mechanisms by which K13 mutations confer resistance are still being elucidated, but they appear to involve alterations in cellular processes such as hemoglobin endocytosis and engagement with stress response pathways. nih.govelifesciences.orgfrontiersin.org

Reduced endocytosis of hemoglobin in parasites with K13 mutations is a proposed mechanism leading to decreased artemisinin activation. elifesciences.orgfrontiersin.org K13 is thought to be involved in this process, and its dysfunction due to mutations can impede hemoglobin uptake. frontiersin.org

Additionally, K13 mutations appear to be associated with an enhanced cell stress response in the parasite. nih.govnih.govplos.org This response may involve the unfolded protein response (UPR) and the ubiquitin-proteasome system, helping the parasite tolerate the damage induced by artemisinin. nih.govnih.govplos.org

Adaptive Responses to Oxidative Stress in Resistant Parasites

Artemisinin and its derivatives are believed to exert their effect, in part, by inducing oxidative stress and cellular damage in the parasite. asm.orgresearcher.life Resistant parasites exhibit enhanced adaptive responses to counteract this oxidative assault. researcher.lifentu.edu.sg

Chemosensitivity and transcriptional profiling of artemisinin-resistant parasites indicate that enhanced adaptive responses against oxidative stress and protein damage are associated with decreased artemisinin susceptibility. researcher.lifentu.edu.sg These adaptive mechanisms help the parasite tolerate the oxidative damage caused by the activated drug. nih.govresearchgate.net Plasmodium parasites possess mechanisms to modulate their intracellular redox status, which can contribute to tolerating the oxidizing effects of drugs like artemisinin. nih.govresearchgate.net In vitro studies have shown that growing parasites under intraerythrocytic oxidative stress conditions can significantly reduce the efficacy of artemisinin. nih.govresearchgate.net

Ubiquitinated Protein Levels and Cell Stress Response

Artemisinin treatment induces a cellular stress response in P. falciparum, characterized by growth retardation and an accumulation of ubiquitinated proteins. nih.govplos.org This indicates the engagement of the ubiquitin/proteasome system, which is involved in the degradation of damaged or misfolded proteins. nih.govplos.orgmesamalaria.orgportlandpress.com

Interestingly, resistant parasites often exhibit lower levels of ubiquitinated proteins following artemisinin exposure compared to sensitive parasites. nih.govplos.org This suggests that resistant parasites may have an enhanced or more efficient cell stress response that can better handle the protein damage induced by the drug, potentially by more effectively clearing damaged proteins or preventing their accumulation. nih.govplos.org Targeting the proteasome system has been explored as a strategy to overcome artemisinin resistance, as proteasome inhibitors can synergize with artemisinin activity against both sensitive and resistant parasites. nih.govnih.govplos.orgmesamalaria.orgportlandpress.com

Lipid Phosphatidylinositol-3-phosphate (PI3P) Elevation Mechanisms

Elevation of the lipid phosphatidylinositol-3-phosphate (PI3P) has been implicated as a mechanism contributing to artemisinin resistance in P. falciparum. nih.govnih.govashpublications.orgresearchgate.netelifesciences.org Increased PI3P levels are associated with resistance in both clinical and engineered laboratory strains. nih.govelifesciences.org

One model suggests that elevated PI3P leads to vesicle expansion, which in turn increases engagement with the unfolded protein response (UPR). nih.govresearchgate.net This vesicular amplification may promote 'proteostasis' (protein translation coupled to proper folding and vesicular remodeling), helping to mitigate artemisinin-induced protein toxicity. nih.govresearchgate.net

Studies have shown that the C580Y mutation in K13 is associated with increased levels of P. falciparum phosphatidylinositol-3-kinase (PfPI3K), the enzyme that produces PI3P. nih.gov The K13 mutation may reduce the polyubiquitination and binding of PfPI3K to PfKelch13, limiting its proteolysis and thus increasing the kinase and PI3P levels. nih.gov Elevated PI3P levels have been found to be predictive of artemisinin resistance. nih.gov

While K13 mutations have been linked to PI3P accumulation, the precise relationship is still under investigation, with some studies suggesting a direct modulation by PfKelch13 and others indicating a potentially indirect mechanism. elifesciences.org Ectopically expressing a human PI3K (Vps34) in P. falciparum has also been shown to confer similar resistance, supporting the role of elevated PI3P. elifesciences.org

MechanismKey Factor(s) InvolvedProposed Impact on Resistance
Reduced Hemoglobin EndocytosisK13 mutations, potentially other genes (fd, mdr2)Decreased artemisinin activation due to reduced access to activating heme. elifesciences.orgfrontiersin.org
Enhanced Adaptive Responses to Oxidative StressVarious cellular pathwaysIncreased tolerance to artemisinin-induced oxidative damage and protein damage. nih.govresearchgate.netresearcher.lifentu.edu.sg
Altered Ubiquitinated Protein LevelsUbiquitin/proteasome system, Cell stress responseMore efficient handling or prevention of accumulation of damaged proteins. nih.govplos.org
Elevated Phosphatidylinositol-3-phosphate (PI3P)PfPI3K, K13 mutations (indirectly affecting PfPI3K)Vesicle expansion and enhanced proteostasis to mitigate protein toxicity. nih.govnih.govresearchgate.netelifesciences.org

Table 1: Summary of Plasmodium falciparum Artemisinin Resistance Mechanisms

tRNA Modification Reprogramming and Drug Resistance

Recent research has shed light on the role of transfer RNA (tRNA) modification reprogramming as a mechanism contributing to artemisinin resistance in Plasmodium falciparum, the deadliest malaria parasite species columbia.edumit.edumalariaworld.orgnih.gov. This cellular process allows parasites to rapidly respond to stress, including drug exposure, by altering RNA molecules within the cell mit.edumalariaworld.org.

Studies have shown that after exposure to dihydroartemisinin (DHA), the active metabolite of this compound, artemisinin-resistant parasites exhibit a global reduction in tRNA modifications compared to drug-sensitive parasites columbia.edu. Specifically, resistant parasites differentially hypomodify mcm⁵s²U on tRNA researchgate.netntu.edu.sg. This hypomodification can alter the parasite's response to artemisinin-induced stress by changing its protein expression profile, enabling it to survive the drug pressure mit.eduresearchgate.net.

The mechanism involves leveraging codon-biased translation. tRNA modifications tap into a code that allows the cell to manipulate the speed at which certain proteins are translated columbia.edu. Proteins with preferred codons get translated faster, leading to a rapid change in the cellular protein array columbia.edu. This "just-in-time" stress response allows parasites to enter a quiescent state, a key aspect of resistance, enabling them to survive the short exposure to artemisinin derivatives columbia.eduresearchgate.netparasite-journal.org. Conditional knockdown of the terminal s²U thiouridylase, PfMnmA, in an artemisinin-sensitive parasite background resulted in increased artemisinin survival, suggesting that this hypomodification can indeed alter the parasite's response researchgate.netntu.edu.sg.

This research indicates that tRNA modification reprogramming, particularly the s²U modification, is central to how parasites achieve artemisinin resistance by altering their proteome and regulating entry into and exit from drug-induced quiescence nih.gov. Understanding this epigenetic pathway provides new insights into how P. falciparum can modulate its biology to survive drug-mediated cellular stress and may identify potential vulnerabilities for new drug development nih.gov.

In Vitro Susceptibility Assays for Resistance Phenotyping (e.g., Ring Survival Assay, Trophozoite Inhibition Maturation Assay)

Conventional 48-hour or 72-hour in vitro susceptibility tests, which measure 50% inhibitory concentration (IC₅₀) values based on parasite growth inhibition over a longer period, have shown low sensitivity in identifying artemisinin-resistant P. falciparum asm.orgresearchgate.netnih.govajtmh.org. This is because artemisinin resistance is characterized by delayed parasite clearance and the ability of early ring-stage parasites to survive drug exposure, rather than a complete lack of growth inhibition over a full life cycle parasite-journal.orgnih.govanr.frbioline.org.br.

To address this, specific in vitro assays have been developed and are widely used for phenotyping artemisinin resistance: the Ring-Stage Survival Assay (RSA) and the Trophozoite Inhibition Maturation Assay (TIMA).

Ring-Stage Survival Assay (RSA)

The RSA is a key phenotypic assay for detecting artemisinin resistance or decreased artemisinin sensitivity nih.govbioline.org.brzoores.ac.cn. It specifically assesses the survival of early ring-stage parasites after a short pulse of dihydroartemisinin (DHA), mimicking the drug exposure experienced by parasites in patients treated with artemisinin-based therapies ajtmh.orgasm.orgiddo.orgasm.org.

In the RSA, highly synchronized parasite cultures at the young ring stage (typically 0–3 hours post-invasion) are exposed to a pharmacologically relevant concentration of DHA (commonly 700 nM) for a brief period, usually 6 hours nih.govasm.orgiddo.orgasm.orgmdpi.com. After the drug is washed off, the parasites are cultured further in drug-free medium for an additional 66 hours nih.goviddo.orgmdpi.com. The percentage of viable parasites surviving the DHA exposure is then determined relative to untreated control cultures asm.orgiddo.orgmdpi.com.

Microscopy of Giemsa-stained thin smears has been the traditional method for enumerating viable parasites in the RSA asm.orgasm.orgmdpi.com. However, this method can be laborious, time-consuming, and subject to reader variability in distinguishing viable from dead parasites asm.orgasm.org. To improve throughput and objectivity, alternative methods like flow cytometry and quantitative PCR (qPCR) have been developed for RSA readout asm.orgasm.org.

A survival rate of ≥1% in the RSA is generally considered indicative of reduced susceptibility or partial resistance to artemisinin mdpi.comfrontiersin.org. The RSA has demonstrated a correlation with delayed parasite clearance times observed in patients and with mutations in the P. falciparum Kelch 13 (PfK13) gene, which are associated with artemisinin resistance ajtmh.orgnih.govanr.frbioline.org.brfrontiersin.org.

Trophozoite Inhibition Maturation Assay (TIMA)

The Trophozoite Inhibition Maturation Assay (TIMA), also referred to as the 24-hour trophozoite maturation inhibition assay, is another in vitro method used to assess artemisinin susceptibility, particularly focusing on the ring stage asm.orgresearchgate.netbiorxiv.org. This assay was developed based on the hypothesis that reduced in vivo susceptibility to artemisinin derivatives in areas with slow parasite clearance was due to a loss of ring-stage susceptibility researchgate.netnih.gov.

In the TIMA, parasite cultures, often synchronized at the ring stage, are exposed to varying concentrations of this compound or DHA for a period, typically 24 hours researchgate.netbiorxiv.org. The assay measures the inhibition of maturation from the ring stage to the trophozoite stage researchgate.netbiorxiv.org. The 50% inhibitory concentration (IC₅₀) is calculated based on the percentage of trophozoite maturation compared to control wells biorxiv.org.

Studies comparing the TIMA to standard 48-hour assays have shown that TIMA IC₅₀ values for this compound are higher in areas where artemisinin-resistant P. falciparum is prevalent and correlate significantly with in vivo responses such as parasite clearance time and half-life, whereas standard 48-hour assay values do not researchgate.netnih.gov. For instance, in Pailin, western Cambodia, the mean TIMA IC₅₀ for this compound was reported as 6.8 ng/ml (95% confidence interval, 5.2 to 8.3 ng/ml), compared to 1.5 ng/ml (1.2 to 1.8 ng/ml) for the standard 48-hour test researchgate.netnih.gov.

These specialized in vitro assays, RSA and TIMA, are crucial tools for monitoring the emergence and spread of artemisinin resistance and for investigating the underlying mechanisms by providing a more accurate phenotypic assessment of reduced susceptibility, particularly in the critical ring stage.

Advanced Drug Delivery Systems Research for Artesunate

Nanocarrier-Based Delivery Systems Development

Nanocarrier systems, with particle sizes typically ranging from 1 to 1000 nm, offer advantages such as high surface area, enhanced drug solubility, improved absorption, and increased stability for encapsulated drugs like artesunate (B1665782). nih.govmdpi.com Various types of nanocarriers have been explored for this compound delivery, including liposomes, polymeric nanoparticles, lipid-based nanoparticles, and metal-based nanoparticles. mdpi.comnih.gov

Liposomal Formulations Research

Studies have explored different methods for preparing this compound liposomes, including the film dispersion method and thin film hydration method. eduwriter.airesearchgate.netnih.gov For instance, this compound liposomes prepared with the film dispersion method achieved an encapsulation efficiency of 71.4% and a particle size of 47.3 nm. researchgate.net Another approach involved the synthesis of novel dimeric this compound phospholipid (Di-ART-GPC) based liposomes, which demonstrated an average hydrodynamic diameter of 190 nm and a loading capacity of approximately 77.6% by weight. nih.gov

Liposomal formulations have shown improved pharmacokinetic profiles and enhanced therapeutic efficacy in experimental models. nih.govnih.gov Conventional and PEG-containing liposomes loaded with artemisinin (B1665778) derivatives have demonstrated significantly longer blood circulation times compared to the free drug. rsc.org Di-ART-GPC liposomes exhibited excellent in vitro antiplasmodial activities, superior to free this compound and conventional this compound-loaded liposomes, and resulted in enhanced parasite killing, delayed recrudescence, and improved survivability in P. berghei-infected mice. nih.gov this compound liposomes delivered via pulmonary inhalation in a rat model of acute lung injury showed improved drug bioavailability in the lung and increased therapeutic efficiency, significantly reducing inflammatory factors. researchgate.net

Interactive Table 1: Characteristics and Outcomes of Selected this compound Liposomal Formulations

Formulation TypePreparation MethodParticle Size (nm)Encapsulation Efficiency (%)Key FindingsReference
This compound LiposomesFilm Dispersion Method47.371.4Improved lung bioavailability, reduced inflammatory factors in rat ALI model. researchgate.net researchgate.net
Dimeric this compound Phospholipid LiposomesThin Film Hydration Method190~77.6Enhanced antiplasmodial activity, improved in vivo efficacy in mice. nih.gov nih.gov

Polymeric Nanoparticle Systems

Polymeric nanoparticles, often developed from biodegradable synthetic polymers such as poly(D,L-lactic-co-glycolic acid) (PLGA), have been extensively studied as drug delivery systems for this compound. nih.govrsc.orgresearchgate.net These systems offer unique properties including good biocompatibility, biodegradability, high stability, and controlled release mechanisms. nih.gov

Research has focused on encapsulating this compound in polymeric nanoparticles to address its instability, poor aqueous solubility, and low bioavailability. researchgate.net this compound-loaded PLGA nanoparticles prepared using an oil/water emulsion evaporation method showed nanometric size (~170 nm) and high entrapment efficiency (up to 83.4%). researchgate.net These nanoparticles demonstrated a sustained release of this compound over a period, with studies showing release extending up to 48 hours or even seven days depending on the formulation. researchgate.netafricaresearchconnects.com

In vivo studies in murine models have shown promising results for polymeric nanoparticle formulations of this compound. Curcumin-artesunate based PLGA nanoparticles achieved significant suppression of the malaria parasite in Plasmodium berghei-infected mice, outperforming the positive control group. africaresearchconnects.com ART-loaded and glycyrrhizin-modified PEG-PLGA nanoparticles promoted the hepatic targeting distribution of this compound, increased retention time, and enhanced anti-tumor effects in experimental models. frontiersin.org Polymeric nanoparticles have also shown improved cytotoxicity in various cancer cell lines compared to free this compound. researchgate.nettandfonline.com

Interactive Table 2: Characteristics and Outcomes of Selected this compound Polymeric Nanoparticle Formulations

Polymer TypeEncapsulated Drug(s)Particle Size (nm)Entrapment Efficiency (%)Key FindingsReference
PLGAThis compound~170Up to 83.4Sustained release (up to 48 h), enhanced cytotoxicity in cancer cell lines. researchgate.net researchgate.net
PLGACurcumin, this compound~251.122.3Sustained release (7 days), significant antiplasmodial activity in mice. africaresearchconnects.com africaresearchconnects.com
PEG-PLGAThis compound, GlycyrrhizinNot specifiedNot specifiedEnhanced hepatic targeting, increased retention, improved anti-tumor effects in experimental models. frontiersin.org frontiersin.org

Lipid-Based Nanoparticles and Nanoemulsions

Lipid-based nanoparticles (LNPs), including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), and nanoemulsions are explored for this compound delivery due to their biocompatibility, biodegradability, and ability to enhance the bioavailability of lipophilic drugs. mdpi.comnih.govacs.org Nanoemulsions are colloidal systems with small droplet sizes (10-1000 nm) that can improve drug bioavailability and extend the action of encapsulated agents. mdpi.comnih.gov

NLCs have been investigated for intranasal delivery of this compound, showing comparable reduction in parasitaemia in infected mice to intramuscular administration and exhibiting higher antimalarial activity than pure this compound. nih.gov Nanoemulsion formulations have been explored to improve the pharmacokinetics and control the release of this compound, offering protection against oxidative and hydrolytic degradation. mdpi.com Combining dimerization techniques with nanoemulsion formulation has been investigated to enhance the potency and efficacy of this compound-based treatments. mdpi.com

Lipid-based nanoparticles, such as chitosan-coated lipid nanocapsules, have also been developed for this compound delivery, particularly for cancer therapy. nih.gov These systems have shown small particle size (160.9 ± 3.5 nm), high drug entrapment efficiency (95.49 ± 1.13%), and a sustained release pattern. nih.gov They have also demonstrated good cellular uptake and stronger anti-cancer activity than free this compound in breast cancer cell lines. nih.gov

Interactive Table 3: Characteristics and Outcomes of Selected this compound Lipid-Based Nanoparticle and Nanoemulsion Formulations

Formulation TypeKey ComponentsParticle Size (nm)Entrapment Efficiency (%)Key FindingsReference
NanoemulsionDimeric this compound glycerol (B35011) monocaprylate conjugateNot specifiedNot specifiedImproved pharmacokinetics, controlled release, protection from degradation. mdpi.com mdpi.com
Nanostructured Lipid Carriers (NLCs)Solidified reverse micellar solutions-based lipid matricesNot specifiedNot specifiedEnhanced antimalarial activity via intranasal administration in mice. nih.gov nih.gov
Chitosan-Coated Lipid NanocapsuleLipid core (Labrafil), Lecithin, Chitosan (B1678972)160.9 ± 3.595.49 ± 1.13Sustained release, good cellular uptake, stronger anti-cancer activity in breast cancer cell lines. nih.gov nih.gov
BilosomesThis compound, Chenodeoxycholic acid186.7 ± 15.095.36 ± 2.5Enhanced oral bioavailability, increased antileishmanial potential against Leishmania donovani. rsc.org rsc.org

Metal-Based Nanoparticles and Hybrid Drugs

Metal-based nanoparticles have also been explored as carriers for this compound, often in the context of hybrid drug systems, particularly for cancer therapeutics. nih.goveduwriter.ai These nanoparticles can be prepared from materials like iron oxide. nih.gov

Research has involved loading this compound onto metal-organic frameworks (MOFs), such as MIL-100(Fe) nanoparticles, to serve as a carrier system. impactfactor.org These loaded nanoparticles have shown stability and the ability to release this compound over time. impactfactor.org Coating these nanoparticles with materials like chitosan can significantly affect the drug release profile and enhance anti-cancer activity. impactfactor.org

Hybrid approaches combining this compound with metal-based nanoparticles or other materials have been investigated to amplify its activity. A nanochemotherapeutic approach utilizing PEGylated graphene oxide loaded with superparamagnetic iron oxide nanoparticles and this compound demonstrated a significant reduction in the IC50 value of this compound against cancer cells, amplified by the Fenton reaction due to the iron oxide nanoparticles. researchgate.net Another study explored intercalating this compound in zinc salt to increase its solubility and oral bioavailability and prevent degradation in acidic media. nih.gov

Strategies for Controlled Release and Bioavailability Enhancement in Experimental Models

A key focus of advanced delivery systems for this compound is to achieve controlled release and enhance its bioavailability, addressing issues like its short half-life and poor absorption. mdpi.comnih.govmdpi.comeduwriter.aitandfonline.comtandfonline.com Nanocarrier systems inherently offer the potential for controlled drug release, allowing for sustained therapeutic levels over time. nih.govresearchgate.netafricaresearchconnects.comnih.gov

Liposomal formulations have been designed to ensure slow release of this compound, prolonging its blood circulation. researchgate.netrsc.org Studies on dimeric this compound phospholipid liposomes showed stability in neutral conditions and effective degradation to release parent this compound in a simulated weakly acidic microenvironment, demonstrating a controlled release mechanism. nih.gov Polymeric nanoparticles, such as PLGA systems, have also exhibited sustained release profiles for this compound, extending over several days in some cases. researchgate.netafricaresearchconnects.com

Enhancing bioavailability is another critical objective. Nanocarriers can improve the penetration of active ingredients and increase the bioavailability of drugs due to their small droplet size and large surface area. mdpi.com Lipid-based nanoparticles and nanoemulsions, in particular, are noted for their ability to improve the bioavailability of loaded drugs. nih.gov Bilosomes loaded with this compound showed a remarkable increase in the dissolution rate of the drug and enhanced oral bioavailability in pharmacokinetic studies in rats. rsc.org Strategies like melt granulation techniques have also been explored to improve the dissolution of this compound from immediate release tablets. researchgate.netekb.eg

In experimental models, controlled release and enhanced bioavailability achieved through nanocarriers have translated to improved therapeutic outcomes, including increased plasma concentration, enhanced antimalarial activity, and improved survivability. nih.govnih.govrsc.org

Targeted Delivery Approaches in Preclinical Studies (e.g., Mitochondrial Targeting)

Targeted delivery approaches aim to concentrate this compound in specific cells or tissues, potentially increasing its efficacy and reducing off-target effects. Preclinical studies have explored various targeting strategies, including mitochondrial targeting. tandfonline.com

Mitochondria are increasingly recognized as a target for cancer therapy, and this compound has been shown to trigger mitochondrial autophagy in tumor cells. nih.govfrontiersin.org As heme is produced in mitochondria, activating this compound, investigations have focused on delivering this compound to mitochondria to induce effects like immunogenic cell death through mitochondrial ROS generation. mdpi.com

Rhein, a natural compound, has been used as a mitochondrial-targeting ligand to facilitate the effective delivery of this compound derivatives due to the highly negative membrane potential of mitochondria. mdpi.com The synthesis of a mitochondria-targeted this compound derivative (Rhein-EE-ARS or R-A) demonstrated a higher release of immunogenic cell death-associated damage-associated molecular patterns (DAMPs) compared to non-targeted this compound, attributed to its specific mitochondrial targeting and increased ROS generation. mdpi.com This conjugate leverages the cytotoxicity of this compound while selectively targeting cancer cell mitochondria, inducing oxidative stress and enhancing the immunogenicity of tumor cells. mdpi.com

Another approach involves the development of this compound intelligent prodrug liposomes based on a mitochondrial targeting strategy. nih.gov These liposomes are designed for dual targeting of tumor cells and tumor cell mitochondria. nih.gov Using triphenylphosphine (B44618) (TPP) as a targeting head connected to this compound through a disulfide bond allows for mitochondrial targeting and intelligent release of this compound in the high glutathione (B108866) environment of tumor cells. nih.gov Such systems have shown enhanced cytotoxicity in vitro and increased tumor growth inhibition in breast cancer models, improving mitochondrial dysfunction and reducing oxidative stress. nih.govtandfonline.com

Interactive Table 4: Examples of Targeted Delivery Approaches for this compound in Preclinical Studies

Targeting StrategyDelivery SystemTargeting MoietyKey Findings in Preclinical ModelsReference
Mitochondrial TargetingRhein-Artesunate ConjugateRheinHigher release of ICD-associated DAMPs, increased ROS generation, enhanced immunogenicity of tumor cells. mdpi.com mdpi.com
Mitochondrial TargetingTPP-based this compound Nanoliposome (T-A-Ls)Triphenylphosphonium (TPP)Enhanced cytotoxicity, increased tumor growth inhibition, improved mitochondrial function, reduced oxidative stress in cancer models. nih.govtandfonline.com nih.govtandfonline.com
Infected RBC TargetingLiposomes with antibody against infected erythrocytes surface antigensAntibodyCure rates of 75%-90% in infected mice with drug-resistant Plasmodium berghei. researchgate.net researchgate.net

Stability Enhancement of this compound in Formulations Research

This compound (AS) is a potent antimalarial drug, but its therapeutic efficacy can be limited by its inherent instability, particularly its susceptibility to hydrolysis and degradation under various environmental conditions such as elevated temperature, humidity, and light indexcopernicus.comnih.govrjptonline.org. This instability poses significant challenges for the development of stable pharmaceutical formulations, especially in tropical climates where malaria is prevalent nih.gov. Research into advanced drug delivery systems for this compound often focuses on strategies to enhance its stability within the formulation, thereby improving its shelf-life and ensuring consistent therapeutic effect.

One significant approach to enhance this compound stability involves the use of solid dispersion techniques. Studies have explored the preparation of solid dispersions of this compound with hydrophilic polymers like β-cyclodextrin and PEG 6000. These methods have shown a marked increase in the solubility and dissolution of this compound compared to its pure crystalline form, which can indirectly contribute to improved stability in solid-state formulations by altering the drug's physical form and its interaction with excipients researchgate.netnih.gov. For instance, solid dispersions of this compound with PEG 6000 prepared by the kneading method demonstrated enhanced solubility and dissolution researchgate.net.

Liposomal formulations have also been investigated for improving this compound stability. Liposomes can encapsulate this compound, protecting it from degradation in the surrounding environment. Research has shown that this compound-loaded liposomes can exhibit improved stability under specific conditions. For example, liposomal formulations composed of egg phosphatidylcholine (EPC) and cholesterol fabricated at pH 5 showed stability for up to 10 days at 25°C researchgate.netnih.gov. Another study on TPGS-modified this compound liposomes demonstrated improved stability and a slower release effect in in vitro experiments tandfonline.combanrepcultural.org. The stability of liposomes can be evaluated by monitoring parameters such as entrapment efficiency, particle size, and polydispersity index over time under defined storage conditions, such as 4°C nih.gov.

Nanoparticle-based delivery systems, including polymeric nanoparticles and self-nanoemulsifying drug delivery systems (SNEDDS), have also been explored for this compound stability enhancement. Poly-D,L-lactide-co-glycolide (PLGA) nanoparticles loaded with this compound showed excellent stability for 1 month after lyophilization with 5% mannitol (B672) researchgate.net. This suggests that incorporating this compound into a solid matrix within nanoparticles, followed by lyophilization, can provide a protective environment against degradation. Similarly, self-nanoemulsifying drug delivery systems have been developed, and studies have indicated that the degradation of this compound in these nanoemulsions can be slower compared to other formulations, contributing to improved chemical stability and a longer shelf-life at room temperature rjptonline.org. One study determined the shelf-life of an this compound nanoemulsion formulation to be 2.38 years at room temperature based on accelerated stability studies rjptonline.org.

The intrinsic instability of this compound, particularly its susceptibility to hydrolysis, necessitates careful consideration of formulation composition and manufacturing processes. Stress testing under various conditions, including acid and alkali hydrolysis, thermal degradation, and aqueous degradation, helps to understand the degradation pathways and identify potential degradation products rjptonline.org. Studies have shown that this compound is particularly susceptible to degradation under acidic hydrolytic conditions, while it may remain relatively stable under basic, aqueous, and thermal stress in certain formulations rjptonline.org. The presence of moisture is a critical factor in this compound degradation, and thus, moisture barrier packaging, such as aluminum-aluminum blisters, is often employed to enhance stability and extend shelf-life sphinxsai.comdndi.org.

The selection of appropriate excipients also plays a crucial role in the stability of this compound formulations. For instance, in fixed-dose combination tablets containing this compound and amodiaquine (B18356), calcium carbonate has been used as a basic stabilizing agent to address the incompatibility and degradation issues between the two drugs sphinxsai.com. Phosphate buffers have also been investigated for their stabilizing effects in aqueous intravenous formulations, with studies indicating that a buffer strength of 0.3 M at pH 8 to 9 can be effective in stabilizing this compound researchgate.net. However, other excipients like mannitol did not show a significant stabilizing effect in some aqueous formulations researchgate.net.

Research findings highlight the importance of controlling the storage environment, with lower temperatures generally favoring this compound stability researchgate.netcore.ac.uk. Studies have indicated that this compound raw material remained relatively stable for 3 months when stored at up to 40°C and 75% relative humidity, with approximately 9% decomposition observed core.ac.uk. However, at higher temperatures, substantially greater decomposition occurred core.ac.uk. In solution, this compound's stability is also temperature-dependent, with better stability observed at 15°C compared to higher temperatures like 37°C or 45°C core.ac.uk.

The development of stable this compound formulations, especially fixed-dose combinations, requires extensive compatibility and formulation studies to minimize drug degradation and ensure product quality over its intended shelf-life who.int.

Here is a summary of some research findings related to this compound formulation stability:

Formulation TypeStabilizing Agent/StrategyKey FindingReference
LiposomesPhosphate buffer (pH 5)Stable for 10 days at 25°C. researchgate.netnih.gov
TPGS-modified LiposomesTPGS modificationImproved stability and slow release. tandfonline.combanrepcultural.org
PLGA NanoparticlesLyophilization with 5% mannitolExcellent stability for 1 month. researchgate.net
Self-nanoemulsifying Drug Delivery SystemFormulation compositionSlower degradation, estimated shelf-life of 2.38 years at room temperature. rjptonline.org
Fixed-Dose Combination TabletCalcium carbonateUsed as a basic stabilizing agent to address incompatibility. sphinxsai.com
Aqueous Intravenous SolutionPhosphate buffer (0.3 M, pH 8-9)Effective in stabilizing this compound. researchgate.net
Raw Material StorageControlled temperature and humidityRelatively stable up to 40°C/75% RH for 3 months (approx. 9% decomp). core.ac.uk

Analytical Methodologies Research for Artesunate

Chromatographic Techniques Development and Validation

Chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Thin-Layer Chromatography (TLC), are widely employed for the separation, identification, and quantification of artesunate (B1665782). The development and validation of these methods are essential to ensure their specificity, linearity, precision, accuracy, and robustness in accordance with regulatory guidelines such as those from the International Conference on Harmonisation (ICH) scielo.brherts.ac.ukajol.infosci-hub.sejpsbr.org.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely explored technique for the analysis of this compound in bulk drug, pharmaceutical formulations, and biological fluids ajpaonline.com. Numerous RP-HPLC methods have been developed and validated for the quantitative determination of this compound, often in combination with other antimalarial drugs scielo.brherts.ac.uksci-hub.sejpsbr.orgresearchgate.net.

Method development typically involves optimizing parameters such as the stationary phase (commonly C18 columns), mobile phase composition (mixtures of acetonitrile, methanol (B129727), water, and buffers at specific pH values), flow rate, and detection wavelength scielo.brsci-hub.sejpsbr.orgresearchgate.net. UV detection is frequently used, although this compound's weak UV absorption at higher wavelengths necessitates detection at lower wavelengths, often around 210-220 nm jocpr.comscielo.brresearchgate.net. Some methods utilize dual-wavelength detection for simultaneous quantification of this compound and partner drugs with different UV characteristics scielo.br.

Validation of HPLC methods for this compound involves assessing several parameters:

Specificity: Ensuring the method can accurately measure this compound in the presence of excipients, degradation products, or other active ingredients herts.ac.uksci-hub.se. Chromatograms of sample solutions and excipient mixtures are analyzed to confirm no interfering peaks at the retention time of this compound scielo.br.

Linearity: Demonstrating a proportional relationship between the analyte concentration and the detector response over a defined range scielo.brherts.ac.uksci-hub.sejpsbr.org. Linear concentration ranges for this compound in reported HPLC methods vary, for example, 0.25 – 0.75 mg/mL herts.ac.uk, 250–2500 μg/mL researchgate.net, 2–10 mg/mL sci-hub.se, and 10-60 µg/mL jpsbr.org. Correlation coefficients (r² or r) are typically greater than 0.99, indicating good linearity scielo.brherts.ac.uksci-hub.sejpsbr.org.

Precision: Evaluating the repeatability and intermediate precision of the method scielo.brherts.ac.uksci-hub.sejpsbr.org. This is often expressed as the relative standard deviation (RSD) or coefficient of variation (CV), with values typically below 2.0% indicating good precision scielo.brherts.ac.uksci-hub.sejpsbr.orgnih.gov.

Accuracy: Determining the closeness of the measured values to the true values scielo.brherts.ac.uksci-hub.sejpsbr.org. Recovery studies are commonly performed by spiking known amounts of this compound into placebo or sample matrices, with recovery percentages typically falling within acceptable limits (e.g., 98-102%) herts.ac.ukjpsbr.orgnih.gov.

Robustness: Assessing the method's ability to remain unaffected by small, deliberate variations in method parameters scielo.brsci-hub.se.

Examples of validated HPLC methods include those for the simultaneous determination of this compound with mefloquine (B1676156) hydrochloride or amodiaquine (B18356) in fixed-dose combination tablets scielo.brherts.ac.ukjpsbr.org. These methods have demonstrated suitability for routine quality control analysis scielo.brjpsbr.org.

Here is a sample data table summarizing typical validation parameters for HPLC methods for this compound:

Validation ParameterAcceptance Criteria (ICH guidelines)Typical Results for this compound HPLC Methods
SpecificityNo interference from excipients or other componentsAchieved; no interfering peaks observed scielo.brherts.ac.uksci-hub.se
Linearity (Correlation Coefficient, r² or r)≥ 0.999 (for assay)> 0.99 scielo.brherts.ac.uksci-hub.sejpsbr.org
Precision (RSD or %CV)≤ 2.0% (for assay)≤ 2.0% scielo.brherts.ac.uksci-hub.sejpsbr.orgnih.gov
Accuracy (% Recovery)98-102%98-102.9% herts.ac.ukjpsbr.orgnih.gov
RobustnessResults remain within acceptable limits with small parameter variationsAchieved scielo.brsci-hub.se

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a highly sensitive and selective hyphenated technique widely used for the analysis of this compound, particularly in complex matrices like biological fluids and for the detection of impurities or counterfeit drugs ajpaonline.comnih.govcore.ac.ukresearchgate.netsemanticscholar.orgscielo.brnih.gov. LC-MS/MS is advantageous for this compound analysis because it is not significantly affected by the absence of strong chromophore groups scielo.br.

Applications of LC-MS/MS include the quantification of this compound and its active metabolite, dihydroartemisinin (B1670584) (DHA), in human plasma for pharmacokinetic and bioequivalence studies nih.govresearchgate.netsemanticscholar.orgnih.gov. These methods often involve sample preparation steps such as protein precipitation or solid-phase extraction (SPE) to isolate the analytes from the matrix nih.govresearchgate.netsemanticscholar.org.

LC-MS/MS methods for this compound typically utilize electrospray ionization (ESI) in positive ion mode nih.govresearchgate.netscielo.br. Multiple reaction monitoring (MRM) is commonly employed for highly selective detection and quantification, monitoring specific precursor-to-product ion transitions for this compound and its metabolites scielo.br. For example, this compound and DHA can form ammonium (B1175870) adducts [M+NH₄]⁺ with unique m/z ratios nih.gov.

Validation of LC-MS/MS methods follows similar principles to HPLC, evaluating parameters like linearity, precision, accuracy, and sensitivity (lower limit of quantification - LLOQ) nih.govresearchgate.netsemanticscholar.orgnih.gov. LC-MS/MS methods generally offer lower detection limits compared to HPLC with UV detection nih.govsemanticscholar.org.

LC-MS/MS has also been instrumental in the characterization of counterfeit this compound tablets, allowing for the quantification of the active ingredient and the identification of unexpected components or wrong active ingredients core.ac.ukresearchgate.net.

Here is a sample data table illustrating typical performance characteristics of LC-MS/MS methods for this compound and Dihydroartemisinin in human plasma:

AnalyteQuantification Range (e.g., in human plasma)LLOQ (e.g., in human plasma)Accuracy (% Inaccuracy)Precision (% CV)Recovery
This compound3.20–3,000 nM (1.23–1153 ng/mL) nih.gov1.02 nM (0.39 ng/mL) nih.gov±12.4% nih.gov≤10.7% nih.gov≥95% nih.gov
Dihydroartemisinin5.33–5,000 nM (1.52–1422 ng/mL) nih.gov0.44 nM (0.13 ng/mL) nih.gov±12.4% nih.gov≤10.7% nih.gov≥95% nih.gov

Thin-Layer Chromatography (TLC) Approaches

Thin-Layer Chromatography (TLC) provides a simpler and more economical approach for the analysis of this compound, often used for qualitative assessment and semi-quantitative analysis, particularly in resource-limited settings or for rapid screening ajol.infoajpaonline.comnih.goviosrjournals.orgtandfonline.com. While primarily a qualitative tool, quantitative and preparative TLC methods are also available mmv.org. However, TLC may systematically underestimate the amount of artemisinin (B1665778) compounds compared to HPLC methods mmv.org.

TLC methods for this compound involve using stationary phases like silica (B1680970) gel plates and mobile phases consisting of various solvent mixtures ajol.infotandfonline.com. Detection is often achieved by visualization under UV light or by using staining reagents ajol.info. For example, iodine vapor can be used for color development ajol.info.

Validated TLC methods for this compound, sometimes in combination with other drugs like amodiaquine, have been developed ajol.infotandfonline.com. These methods evaluate parameters such as linearity, precision, and specificity ajol.info. TLC can be used for the analysis of multiple samples on a single plate, making it a rapid and cost-effective tool for routine quality control ajol.infotandfonline.com.

Here is a sample data table presenting validation parameters for a TLC method for this compound and Amodiaquine HCl:

AnalyteLinearity Range (ng/spot)Detection Limit (ng/spot)Quantitation Limit (ng/spot)Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
This compound100 – 600 tandfonline.com25 tandfonline.com60 tandfonline.com98.07–99.88 tandfonline.comLow tandfonline.comLow tandfonline.com
Amodiaquine HCl50 – 300 tandfonline.com12.5 tandfonline.com30 tandfonline.com99.28–100.94 tandfonline.comLow tandfonline.comLow tandfonline.com

Spectroscopic and Colorimetric Analysis Research

Spectroscopic and colorimetric methods offer alternative or complementary approaches for the analysis and characterization of this compound.

UV-Visible Spectrophotometry Methods

While this compound itself has weak UV absorption at standard wavelengths, UV-Visible spectrophotometry can be utilized for its analysis, often involving derivatization or specific solvent conditions to enhance its detectability jocpr.comiosrjournals.orgcabidigitallibrary.orgjsppharm.orgrjppd.org.

Some methods involve a decomposition reaction of this compound under basic conditions, followed by neutralization and acidification, to produce a compound with a more pronounced UV absorption maximum, such as at 242 nm jocpr.comrjppd.org. Another approach involves a colorimetric reaction where this compound reacts with a reagent, such as a diazonium salt or 4-nitrobenzaldehyde (B150856) after acid decomposition, to form a colored compound that can be measured spectrophotometrically iosrjournals.orgcabidigitallibrary.orgjsppharm.org. For instance, a reaction with a primary aromatic amine treated with sodium nitrite (B80452) and hydrochloric acid can form a yellow colored azo dye with maximum absorption at 420 nm iosrjournals.org. Reaction with 4-nitrobenzaldehyde after acid decomposition can produce a yellow colored compound with maximum absorption at 474 nm jsppharm.org.

Validated UV-Visible spectrophotometric methods assess parameters like linearity, accuracy, and precision jocpr.comcabidigitallibrary.org. These methods can be simpler and more readily available than chromatographic techniques, making them suitable for routine quality control in certain settings jocpr.comiosrjournals.org.

Here is a sample data table for a UV-Visible Spectrophotometry method for this compound:

ParameterResult
λmax242 nm (after decomposition) jocpr.comrjppd.org or 420 nm (colorimetric) iosrjournals.org or 474 nm (colorimetric) jsppharm.org
Linearity Range10 - 50 µg/mL jocpr.com or 10–200 mg% cabidigitallibrary.org
Correlation Coefficient (r or R²)0.9999 jocpr.com or 0.9972 ± 0.00016 cabidigitallibrary.org
Detection Limit0.471 mg/ml cabidigitallibrary.org
Quantitation Limit1.27 mg/ml cabidigitallibrary.org

NMR and MS Spectroscopy in Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the structural characterization and confirmation of this compound, as well as for investigating its derivatives and degradation products wikidata.orgrsc.orgmdpi.comd-nb.infomdpi.comresearchgate.netnih.gov.

NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of atoms within the this compound molecule, helping to confirm its structure and assess its purity rsc.orgd-nb.infomdpi.comresearchgate.netnih.gov. For example, the coupling constant of specific protons in the ¹H NMR spectrum can be used to determine the conformation of this compound, such as the presence of α-artesunate rsc.orgd-nb.info. Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) can further aid in peak assignments and structural elucidation mdpi.comresearchgate.netnih.gov.

Mass spectrometry, often coupled with chromatography (LC-MS), is used to determine the molecular weight of this compound and its related compounds, providing information about their elemental composition and fragmentation patterns nih.govcore.ac.ukscielo.brresearchgate.netmdpi.commdpi.comresearchgate.netnih.gov. ESI-MS is commonly used, and this compound can form characteristic ions, such as ammonium adducts [M+NH₄]⁺ nih.gov. MS is particularly valuable for identifying impurities, degradation products, and unexpected components in this compound samples core.ac.ukresearchgate.netmdpi.com. LC-MS/TOF (Time-of-Flight) can provide accurate mass measurements for the identification of unknown compounds mdpi.commdpi.comresearchgate.netnih.gov.

NMR and MS spectroscopy play a vital role in the synthesis and characterization of new this compound derivatives and conjugates, confirming their structures and assessing their purity rsc.orgmdpi.comresearchgate.netnih.gov. They are also used in stability studies to identify and characterize degradation products formed under different conditions mdpi.com.

Immunoassay-Based Methods for Quantification

Immunoassay-based methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), have been explored for the quantification of this compound due to their potential for lower cost and simpler implementation compared to chromatographic techniques like HPLC, particularly in malaria-endemic areas researchgate.netparasite-journal.orgresearchgate.net. These methods rely on the specific binding of antibodies to this compound.

Lateral Flow Dipstick Assays for Rapid Assessment

Lateral flow immunoassay (LFIA) dipsticks offer a simple, rapid, and cost-effective approach for the qualitative and semi-quantitative assessment of this compound content in pharmaceutical products, making them suitable for use as point-of-care devices in resource-limited settings researchgate.netparasite-journal.orgnih.govresearchgate.netresearchgate.net. These dipsticks often resemble rapid malaria diagnostic tests in appearance and are designed for single use researchgate.net.

The development of LFIA dipsticks for this compound relies on the use of specific monoclonal antibodies immobilized on the dipstick nih.govresearchgate.net. A dipstick immunoassay developed using the specific mAb 3D82G6 against this compound showed an indicator range of 1000-2000 ng/mL for this compound nih.govnih.gov. This dipstick showed no interference from artemisinin, dihydroartemisinin, artemether (B1667619), and other commonly used antimalarial drugs at concentrations up to 20,000 ng/mL nih.govnih.gov. The results obtained using these dipsticks for determining this compound content in commercial drugs have shown agreement with results obtained by high-performance liquid chromatography (HPLC) nih.govnih.gov.

Pilot testing of these dipsticks has demonstrated their feasibility for use in different endemic settings, even by personnel with limited training, highlighting their potential for rapid screening of the quality of artemisinin-containing drugs researchgate.netresearchgate.net. While LFIAs may be slightly less sensitive than ELISAs, their simplicity and convenience make them advantageous for point-of-care studies nih.gov.

Stability-Indicating Analytical Methods Research

Stability-indicating analytical methods are essential for monitoring the degradation of this compound and quantifying it in the presence of its degradation products. This compound is known to hydrolyze readily to dihydroartemisinin (DHA) in aqueous acidic and neutral media, making stability studies important parasite-journal.org.

High-performance liquid chromatography (HPLC) techniques, often coupled with UV-VIS or PDA detection, are widely used for developing stability-indicating methods for this compound, both alone and in combination with other antimalarial drugs ajpaonline.comasiapharmaceutics.infophmethods.netresearchgate.net. These methods aim to separate this compound from its degradation products and other components in formulations.

Research has focused on developing and validating RP-HPLC methods for the simultaneous estimation of this compound and its degradation products, as well as in combination with partner drugs like amodiaquine or pyrimethamine (B1678524) and sulfadoxine (B1681781) asiapharmaceutics.infophmethods.netijrpb.combmusurat.ac.inresearchgate.net. These methods involve optimizing chromatographic conditions, such as the mobile phase composition, flow rate, and stationary phase, to achieve good separation researchgate.netphmethods.netijrpb.comresearchgate.net.

Forced degradation studies are conducted under various stress conditions, including acid, alkali, oxidation, thermal, and photolytic degradation, to evaluate the stability-indicating properties of the developed methods asiapharmaceutics.infophmethods.netresearchgate.net. These studies ensure that the analytical method can accurately quantify this compound even when it has undergone degradation. For example, a stability-indicating HPLC method for pyrimethamine, sulfadoxine, and this compound estimation involved stability studies under acid, alkali, oxidation, thermal, and photolytic degradation conditions asiapharmaceutics.info. Another RP-HPLC method for this compound and amodiaquine also included forced degradation studies under acid, base, oxidation, photolytic, thermal, and neutral conditions, showing satisfactory separation of the drugs from degradation products phmethods.net.

Method Validation Parameters in this compound Analysis (e.g., Linearity, Accuracy, Precision, Recovery)

Method validation is a crucial process to confirm that an analytical method is suitable for its intended purpose. For this compound analysis, validation parameters typically assessed include linearity, accuracy, precision, and recovery, often following guidelines from organizations like the International Conference on Harmonisation (ICH) researchgate.netphmethods.netijrpb.comthepharmajournal.com.

Linearity: This parameter establishes the method's ability to yield test results that are directly proportional to the concentration of the analyte within a defined range. Linearity is typically determined by analyzing a series of solutions at different concentrations and plotting the response (e.g., peak area in chromatography) against the concentration researchgate.netijrpb.combmusurat.ac.inresearchgate.netthepharmajournal.com. A high correlation coefficient (r² close to 1) indicates good linearity ijrpb.combmusurat.ac.inresearchgate.netthepharmajournal.com. For instance, RP-HPLC methods for this compound have shown linearity with correlation coefficients around 0.999 in specified concentration ranges ijrpb.combmusurat.ac.in. A UV spectrophotometric method coupled with benzene (B151609) diazonium chloride showed a linear relationship with r² = 0.997 thepharmajournal.com.

Accuracy: Accuracy measures the closeness of test results obtained by the method to the true value. It is often assessed by the percentage recovery of known amounts of analyte added to a sample matrix (e.g., a placebo or blank sample) ijrpb.comresearchgate.netthepharmajournal.com. Recovery studies involve spiking samples at different concentration levels and determining the percentage of the added analyte that is recovered by the method ijrpb.combmusurat.ac.inresearchgate.netthepharmajournal.com. High percentage recovery values (typically close to 100%) indicate good accuracy ijrpb.comresearchgate.netthepharmajournal.com. Recovery rates for this compound in validated methods have been reported to be close to 100% ijrpb.comresearchgate.netthepharmajournal.com.

Precision: Precision refers to the agreement among individual test results when the method is applied repeatedly to a homogeneous sample ijrpb.com. It is usually expressed as the relative standard deviation (%RSD) of a series of measurements. Precision can be evaluated at different levels: repeatability (intra-assay precision, within the same laboratory over a short period) and intermediate precision (inter-assay precision, within the same laboratory over different days or with different analysts/equipment) ijrpb.combmusurat.ac.inresearchgate.netthepharmajournal.com. Low %RSD values indicate high precision ijrpb.combmusurat.ac.inresearchgate.net. Validated methods for this compound have shown %RSD values typically below 2% for both intra-day and inter-day precision, indicating good reliability ijrpb.combmusurat.ac.inresearchgate.net.

Recovery: As mentioned under Accuracy, recovery specifically assesses the efficiency of the analytical method in extracting and quantifying the analyte from a sample matrix. It is a key component of accuracy evaluation ijrpb.comresearchgate.netthepharmajournal.com.

Other validation parameters that may be assessed include specificity (the ability to measure the analyte unequivocally in the presence of components that may be expected to be present), limit of detection (LOD, the lowest concentration of analyte that can be detected), and limit of quantification (LOQ, the lowest concentration of analyte that can be reliably quantified) researchgate.netijrpb.combmusurat.ac.inthepharmajournal.com.

Table 1 summarizes typical validation parameters and their acceptance criteria in analytical method validation for pharmaceuticals.

Validation ParameterDescriptionTypical Acceptance Criteria (ICH Guidelines)
LinearityProportionality of response to analyte concentration.Correlation coefficient (r) ≥ 0.999
AccuracyCloseness of measured value to the true value.Mean Recovery between 98.0% and 102.0%
Precision (Repeatability)Agreement among results from multiple measurements of the same sample.%RSD ≤ 2.0%
Precision (Intermediate)Agreement among results from measurements on different days or by different analysts.%RSD ≤ 2.0%
SpecificityAbility to measure the analyte in the presence of other components.Demonstrated by separation from impurities/excipients
LODLowest detectable analyte concentration.Signal-to-noise ratio of 3:1
LOQLowest quantifiable analyte concentration.Signal-to-noise ratio of 10:1

Note: Acceptance criteria can vary depending on the specific application and regulatory requirements.

Emerging Therapeutic Research Applications and Mechanisms of Artesunate Non Malarial Focus

Anti-Tumor Mechanisms and Experimental Oncology Research

Research into the anti-tumor mechanisms of artesunate (B1665782) has revealed a multifaceted action profile, impacting various aspects of cancer cell biology and the tumor microenvironment. nih.govfrontiersin.org These mechanisms include the induction of apoptosis and autophagy, modulation of the tumor microenvironment, regulation of immune responses, overcoming drug resistance, and inhibition of tumor cell proliferation, migration, invasion, and angiogenesis. nih.govfrontiersin.org

Inhibition of Cancer Cell Proliferation, Migration, and Invasion in Vitro/In Vivo Models

This compound has been shown to inhibit the proliferation of various cancer cell types in a dose- and time-dependent manner in vitro. mdpi.comijbiotech.comfrontiersin.org This antiproliferative effect is often linked to the induction of cell cycle arrest and apoptosis. nih.govspandidos-publications.commdpi.comijbiotech.com For instance, ART can block cell cycle progression at the G0/G1 or G2/M phases depending on the cancer cell type. nih.govmdpi.com Studies have demonstrated that ART significantly reduces the viability, colony formation, migration, and invasion abilities of hepatocellular carcinoma (HCC) cells in a dose-dependent manner in vitro. amegroups.org In vivo studies using xenograft tumor models have consistently shown that ART treatment can reduce tumor growth. amegroups.org

The inhibition of proliferation, migration, and invasion by ART is often mediated through the modulation of various signaling pathways. nih.govspandidos-publications.commdpi.com For example, ART can inhibit cancer cell proliferation and migration by modulating the PI3K/AKT signaling pathway. mdpi.com It has also been shown to repress the PI3K/AKT pathway in cutaneous squamous cell carcinoma cells, which may be intensely related to the attenuation of migration, invasion, and proliferation. frontiersin.org In gastric cancer cells, ART treatment can inhibit proliferation and induce apoptosis, potentially related to the downregulation of CDC25A and Bcl-2 protein expression and the promotion of Bax and caspase-3 levels. mdpi.com

Interactive Table 1: Effect of this compound on Cancer Cell Proliferation, Migration, and Invasion in Selected Studies

Cancer TypeModel (in vitro/in vivo)Observed EffectKey Mechanism/Pathway InvolvedSource
Hepatocellular CarcinomaIn vitro, In vivoInhibits proliferation, migration, invasion; Induces apoptosisModulation of TLR4/MyD88/NF-κB, STAT-3 signaling pathways amegroups.org
Colorectal CancerIn vitro, In vivoInhibits proliferation, invasion, migration; Induces apoptosis, autophagy, senescenceWnt/β-catenin signaling, ROS generation, ER stress, autophagy nih.govspandidos-publications.commdpi.com
Thyroid CancerIn vitroInhibits proliferation, migration, invasion; Induces apoptosisPI3K/AKT/FKHR signaling pathway drpress.orgresearchgate.netresearchgate.net
GlioblastomaIn vitroInhibits proliferation, migration, invasionAffecting cellular mechanical properties, Claudin-1 expression spandidos-publications.com
Breast CancerIn vitroInhibits proliferation; Induces apoptosisIntrinsic and extrinsic caspase-dependent pathways, Lysosomal iron, ROS ijbiotech.comdkfz.denih.gov
LeukemiaIn vitro, In vivoInhibits proliferation, stemness, tumorigenesis; Induces apoptosisMEK/ERK and PI3K/Akt pathways, ROS/Bim and TFRC/Fe2+ pathways frontiersin.orgnih.gov
Renal Cell CarcinomaIn vitroInhibits growth, proliferation, clonogenic growthG0/G1 phase arrest, ROS generation, ferroptosis, p53 mdpi.com

Angiogenesis Inhibition Research

This compound has demonstrated the ability to inhibit angiogenesis, a crucial process for tumor growth and metastasis. nih.govfrontiersin.orgmdpi.com Research indicates that ART can reduce the expression of angiogenic proteins. mdpi.com For instance, ART has been shown to downregulate the expression of VEGF and angiopoietin-1 in myeloma cells, suggesting a potential anti-myeloma effect mediated by angiogenesis inhibition. nih.gov In ovarian cancer cells, ART significantly reduced VEGF expression and its receptor KDR/flk-1 in endothelial cells, leading to significant inhibition of angiogenesis in a dose-dependent manner. nih.gov ART also suppresses choroidal melanoma vasculogenic mimicry formation and angiogenesis. frontiersin.org

Overcoming Drug Resistance in Cancer Cell Lines

A significant area of research for this compound is its potential to overcome drug resistance in various cancer cell lines. spandidos-publications.comfrontiersin.org ART has been shown to restore sensitivity to several chemotherapeutic drugs by modulating various signaling pathways. nih.gov For example, ART can improve the apoptosis of HCC by inhibiting the PI3K/AKT/mTOR pathway and increase liver cancer cell sensitivity to sorafenib (B1663141) via suppression of the MEK/ERK pathway. nih.gov ART has also been reported to reverse doxorubicin (B1662922) resistance in esophageal cancer by downregulating the expression of ATP-binding cassette G2. nih.gov In non-small-cell lung cancer, ART promotes anti-tumor immunity and overcomes EGFR-TKI resistance by enhancing oncogenic TAZ degradation. frontiersin.org ART is also effective against chemoresistant anaplastic thyroid carcinoma by targeting mitochondrial metabolism. frontiersin.org Studies have shown that ART can induce apoptosis in doxorubicin-resistant T leukemia cells through a mechanism different from doxorubicin, involving the mitochondrial pathway via the generation of reactive oxygen species. plos.org

Interactive Table 2: this compound in Overcoming Drug Resistance in Experimental Models

Cancer TypeResistant DrugProposed Mechanism of ART ActionSource
Hepatocellular CarcinomaSorafenibInhibition of PI3K/AKT/mTOR and MEK/ERK pathways nih.gov
Esophageal CancerDoxorubicinDownregulation of ATP-binding cassette G2 nih.gov
Non-Small-Cell Lung CancerEGFR-TKIsEnhancement of oncogenic TAZ degradation frontiersin.org
Anaplastic Thyroid CarcinomaChemotherapyTargeting mitochondrial metabolism frontiersin.org
T LeukemiaDoxorubicinROS-mediated apoptosis via mitochondrial pathway, different mechanism plos.org
Renal Cell CarcinomaSunitinibInduction of G0/G1 arrest, ROS generation, ferroptosis mdpi.com

Modulation of Tumor Microenvironment

This compound influences the tumor microenvironment, which plays a critical role in tumor development, progression, metastasis, and response to therapy. nih.govfrontiersin.org ART can affect components of the tumor microenvironment. For instance, ART induced changes in the monocyte phenotype mediated by JAK2/STAT3 downregulation, converting monocytes into an inflammatory phenotype with the ability to kill leukemia cells. frontiersin.org Dihydroartemisinin (B1670584) (DHA), a metabolite of ART, regulates the crosstalk between autophagy and the IFI16/caspase-1 inflammasome, inhibiting IL-1β production in the tumor microenvironment. nih.gov

Enhancement of Anticancer Immunosurveillance in Experimental Models

Research suggests that this compound can promote anti-tumor immunity. spandidos-publications.comfrontiersin.org ART promotes anti-tumor immunity and overcomes EGFR-TKI resistance in non-small-cell lung cancer, at least in part, by suppressing TAZ/PD-L1 signaling. frontiersin.org ART has also been shown to reverse immunosuppression by downregulating the concentrations of TGF-β1 and IL-10 in colorectal cancer cells. spandidos-publications.com

Specific Cancer Model Research (e.g., Leukemia, Glioblastoma, Breast Cancer, Liver Cancer, Colorectal Cancer, Thyroid Cancer, Prolactinoma)

This compound has been investigated for its effects on various specific cancer types in experimental models:

Leukemia: ART induces apoptosis and inhibits the proliferation, stemness, and tumorigenesis of leukemia cells. frontiersin.orgnih.gov It can convert monocytes in the tumor microenvironment into an inflammatory phenotype capable of killing leukemia cells. frontiersin.org ART exerts anti-leukemia effects by targeting pathways such as ROS/Bim and TFRC/Fe2+, and suppressing the MEK/ERK and PI3K/Akt pathways. frontiersin.orgnih.gov ART induces endoplasmic reticulum (ER) stress in leukemia cells, leading to apoptosis. frontiersin.org ART also induces synergistic apoptosis with venetoclax/cytarabine/daunorubicin in acute myeloid leukemia (AML) cells. frontiersin.org

Glioblastoma: this compound acts as a supplement for cancer treatment in glioblastoma cells. frontiersin.org It has been shown to induce oxidative stress, DNA damage, apoptosis, and necroptosis in glioblastoma cells. frontiersin.orguni-mainz.denih.gov ART inhibits DNA repair functions and possesses senolytic activity. uni-mainz.denih.gov ART enhances the cytotoxicity of temozolomide (B1682018) in glioblastoma cell lines and stem-like cells by inhibiting homologous recombination and senescence. oncotarget.com ART exerts antiproliferative effects by activating the ROS-triggered AMPK-mTOR axis and can reduce the viability, migration, and invasion capacity of glioblastoma cells, particularly when combined with metformin. nih.govuni-mainz.de A novel therapeutic approach for glioblastoma involves combining this compound with 5-aminolevulinic acid (5-ALA) to selectively target tumor cells. jlphealth.com

Breast Cancer: this compound induces apoptosis in breast cancer cells. nih.govfrontiersin.orgijbiotech.com It can block cell cycle progression and inhibit proliferation by inducing autophagy. nih.gov ART activates lysosome-dependent mitochondrial outer membrane permeabilization in breast cancer cells, with lysosomal iron identified as a key factor in inducing reactive oxygen species. dkfz.denih.gov ART toxicity in breast cancer cells is dependent on intracellular iron concentration and the induction of oxidative stress. mdpi.com

Liver Cancer: ART inhibits HCC cell proliferation, invasion, and migration and induces apoptosis in a dose-dependent manner. amegroups.org It can overcome resistance to sorafenib in hepatocellular carcinoma cells. nih.govfrontiersin.orgdrpress.org ART inhibits STAT-3 signaling in HCC. amegroups.org

Colorectal Cancer: ART is a promising candidate for CRC treatment, inducing senescence and autophagy to inhibit cell proliferation by promoting excessive ROS generation. frontiersin.orgmdpi.com It can significantly reduce the viability of cancer cells in vitro and synergistically inhibit the growth of CRC xenografts in vivo, particularly in combination with 5-FU. frontiersin.org ART can reverse immunosuppression by downregulating TGF-β1 and IL-10. spandidos-publications.com

Thyroid Cancer: ART induces apoptosis in thyroid cancer cells and inhibits their proliferation and migration by inhibiting the PI3K/AKT/FKHR signaling pathway. frontiersin.orgdrpress.orgresearchgate.netresearchgate.net ART suppresses the migration and invasion of thyroid cancer cells by upregulating PTEN to block M2 polarization of tumor-associated macrophages. researchgate.netnih.gov ART is active against chemoresistant anaplastic thyroid carcinoma by targeting mitochondrial metabolism. frontiersin.orgresearchgate.net

Prolactinoma: ART exerts anti-prolactinoma activity by inducing G0/G1 phase arrest and cell apoptosis, inhibiting mitochondrial metabolism. frontiersin.org

Antiviral Activities and Mechanisms Research

This compound has demonstrated antiviral effects against a variety of viruses in research settings. Studies indicate that artemisinin (B1665778) and its derivatives can interfere with viral replication cycles, inhibit the activation of cellular transcription factors, induce cell apoptosis, and prevent viruses from binding to host cells. nih.gov For instance, this compound has shown activity against human cytomegalovirus (HCMV) by interfering with critical host-cell processes required for replication, such as pathways dependent on NF-κB or Sp1. oup.com It can inhibit viral nucleocytoplasmic transport recognized by NF-κB (p65) and exportin-1. nih.gov Research also suggests potential antiviral effects against herpesviruses, including Epstein-Barr virus and herpes simplex virus 1. oup.com Studies on hepatitis C virus (HCV) have shown that this compound can inhibit HCV replication in a concentration and time-dependent manner without adverse effects on host cells in tested models. nih.gov The combination of this compound with low doses of interferon has achieved similar anti-HCV effects as high doses of interferon alone in some studies. nih.gov

Anti-Inflammatory Effects and Mechanisms Studies

This compound exhibits significant anti-inflammatory properties in various research models. It has been shown to downregulate the expression of pro-inflammatory cytokines, including Tumor necrosis factor-α (TNF-α) and Interleukin (IL)-1β, thereby inhibiting the NF-κB pathway. mdpi.com this compound can suppress the TLR4/NF-κB signaling pathway, contributing to inflammation control and reducing the expression of pro-inflammatory cytokines such as Interferon (IFN)-γ, IL-17, IL-12, IL-23, and TNF-α. mdpi.com Additionally, it can inhibit the ERK1/2/NF-κB/IL-1β pathway by downregulating NLRP3 expression. mdpi.com In models of inflammatory bowel disease, this compound significantly ameliorated colitis, reducing weight loss, disease activity, and macroscopic and microscopic colonic injury. nih.gov This was associated with reduced expression of NF-κBp65 and p-IκB-α, and decreased levels of IFN-γ, IL-17, and TNF-α. nih.gov In vitro studies have shown that this compound treatment can inhibit TNF-α production by LPS-activated macrophages. nih.gov Research in allergic rhinitis models suggests this compound can reduce inflammatory responses in respiratory epithelial tissue by inhibiting the cGAS-STING and NF-κB signaling pathways. dovepress.com

Immunomodulatory Properties Research

Research indicates that this compound possesses immunomodulatory properties. mdpi.comtandfonline.com It has been shown to influence immune responses in various contexts, including potentially regulating CD4+ T lymphocyte differentiation. tandfonline.com In a study involving Schistosoma mansoni-infected mice, this compound treatment led to a decrease in Th1 cytokines like IL-2 and IL-12, while IL-10 levels were significantly elevated. tandfonline.com this compound has also been observed to improve the expression of adhesion molecules and the integrity of the blood-brain barrier in experimental cerebral malaria by inhibiting the Th1 immune response, increasing anti-inflammatory cytokine levels, impairing dendritic cell maturation, and promoting the recruitment of Tregs. tandfonline.com In type 1 diabetes models, this compound treatment showed a preventive effect on disease onset, promoting the functional maturation of islet β cells and enhancing the differentiation of Treg cells and IL-4-secreting T cells, while reducing autoimmune T cell activity. tandfonline.com

Anti-Diabetic Research

Studies have explored the potential of this compound in the context of diabetes. mdpi.comtandfonline.comnih.govtmrjournals.com Research indicates that this compound may offer protective effects in diabetes models by increasing cell viability and reducing apoptosis. tandfonline.com In vitro studies suggest that this compound protects β-cells from IL-1β exposure by elevating the expression of SIRT1 and reducing downstream inflammatory mediators like NF-κB, inducible nitric oxide synthase (iNOS), and nitrite (B80452). tandfonline.com While research on treating the primary causes of type 2 diabetes is limited, this compound has been shown to effectively downregulate fasting glucose levels, suppress inflammation, and reduce oxidative stress in some studies. tandfonline.com this compound may also act as an agonist to Glucagon-Like Peptide-1 Receptor (GLP-1R), potentially facilitating glucose uptake by cells and inducing insulin (B600854) production. journalcra.com

Anti-Fibrotic Studies

This compound has demonstrated anti-fibrotic properties in various preclinical models. mdpi.comalzdiscovery.orgmdpi.com Fibrosis, characterized by excessive deposition of extracellular matrix and overactivation of fibroblasts, is influenced by transforming growth factor-β1 (TGF-β1). mdpi.com Studies show that this compound can significantly reduce fibroblast activation and suppress the expression of pro-fibrotic genes. mdpi.com It has been shown to improve fibrosis by downregulating the expression of TGF-β1 and Smad3. mdpi.com this compound may also reduce fibroblast activation and decrease GPX4 expression, potentially inducing mitochondria-dependent iron death by inhibiting the TGF-β1/Smad2/3 and PI3K/AKT pathways. mdpi.com Additionally, this compound can exert anti-fibrotic effects by mitigating inflammatory responses through pathways like the LPS/TLR4/NF-κB signaling pathway. mdpi.commdpi.com In a study on bleomycin-induced pulmonary fibrosis in rats, this compound treatment significantly reduced pulmonary fibrosis and improved morphological alterations, potentially by inhibiting pro-fibrotic molecules such as TGF-β1, Smad3, HSP47, α-smooth muscle actin, and collagen type I. spandidos-publications.com Research in cardiac fibrosis models suggests this compound targets a molecular pathway involving myeloid differentiation factor 2 and toll-like receptor 4 to inhibit the expression of fibrotic genes. stanford.edunih.gov

Antiparasitic Research Beyond Malaria (e.g., Babesiosis, Leishmaniasis, Schistosomiasis)

Beyond malaria, this compound has been investigated for its potential against other parasitic infections. Studies have explored its efficacy against Babesia species. nih.govresearchgate.netamegroups.cn Research using a murine model of Babesia microti infection showed that this compound treatment significantly reduced parasitemia in a dose-dependent manner. nih.govresearchgate.net Immunolabeling in these studies revealed decreased expression of apoptotic and inflammation-related proteins in treated hepatic cytoplasm. nih.govresearchgate.net this compound also decreased apoptotic protein and increased Bcl-2 in a dose-dependent manner. nih.govresearchgate.net In vitro studies have shown that this compound can suppress the growth of Babesia bovis and Babesia gibsoni. researchgate.net For Leishmaniasis, this compound has shown activity both in vitro and in vivo in murine visceral leishmaniasis models. mdpi.com Studies have indicated that artemisinin and artemether (B1667619) can effectively control parasites and reduce cutaneous lesions in L. major-infected mice and demonstrate high efficacy in treating visceral leishmaniasis and reducing hepatosplenomegaly in murine models. mdpi.com this compound has also shown effectiveness as a prophylactic agent against Schistosomiasis in some studies. alzdiscovery.org

Organ Protection Mechanisms Research (e.g., Acute Kidney Injury, Hepatic Ischemia/Reperfusion Injury)

This compound is being researched for its protective effects on various organs, including in the context of acute kidney injury (AKI) and hepatic ischemia/reperfusion injury. mdpi.comnih.govnih.gov Research suggests that this compound can mitigate renal damage and necroptosis, enhancing renal function and reducing inflammation in AKI models. frontiersin.org The proposed mechanisms involve inhibiting macrophagic Mincle-mediated necroptosis and inflammation affecting tubular epithelial cells, reducing M1 macrophage activation, and suppressing the RIPK1/RIPK3/MLKL signaling cascade through Mincle downregulation. frontiersin.org In a rat model of renal ischemia-reperfusion injury, this compound improved renal function and reduced inflammatory mediators and kidney tissue injury, with significantly lower plasma concentrations of NGAL and tissue concentrations of IL-18, as well as decreased serum urea (B33335) and creatinine. researchgate.net This suggests improvement through downregulation of inflammatory parameters and NGAL expression. researchgate.net In models of hepatic ischemia/reperfusion injury and severe hemorrhage, this compound has shown protective effects. unito.itjst.go.jp It attenuated organ injury and dysfunction associated with severe hemorrhage, potentially through mechanisms involving the activation of the Akt-eNOS survival pathway and the inhibition of GSK-3β and NF-κB. unito.it In cerebral ischemia-reperfusion injury models, this compound has demonstrated neuroprotection, which may be related to the inhibition of inflammation and the TLR-4/NF-κB pathway. jst.go.jp It has been shown to decrease the expression levels of TLR-4, MyD88, NF-κB, and TNF-α protein in this context. jst.go.jp

Future Directions in Artesunate Research

Elucidation of Undiscovered Molecular Targets and Pathways

While the primary mechanism of action of artemisinin (B1665778) derivatives is understood to involve the cleavage of the endoperoxide bridge by heme iron, leading to the generation of reactive oxygen species (ROS) and free radicals that damage parasite biomolecules, the full spectrum of molecular targets and pathways influenced by artesunate (B1665782) is still being elucidated. Research indicates that this compound's antimalarial effects also involve inhibiting heme polymerization, destabilizing parasite membranes, alkylating proteins, and inhibiting PfATP6. nih.gov Beyond malaria, this compound has shown activity against various cancer cell lines and in animal models, suggesting broader mechanisms. nih.govmdpi.comfrontiersin.orgalzdiscovery.org Studies have demonstrated that this compound can inhibit the NF-κB pathway, suppress the Wnt/β-catenin signaling pathway, induce apoptosis via the ATF4/CHOP/CHAC1 pathway, and trigger autophagy-dependent apoptosis by activating the AMPK/mTOR/ULK1 pathway in cancer cells. mdpi.com It can also influence iron apoptosis by regulating iron homeostasis and p38 and ERK signaling pathways. frontiersin.org In the context of bladder cancer, network pharmacology and molecular docking studies suggest this compound may target the TP53 signaling pathway and interact with the anti-apoptotic protein BCL-2. nih.gov Further in-depth investigations are required to clearly define its targets and signaling pathways in various diseases, providing a robust theoretical foundation for clinical application. mdpi.com Elucidating these undiscovered targets is crucial for understanding the full therapeutic potential of this compound and identifying new avenues for drug development and combination therapies.

Development of Novel Analogs with Enhanced Pharmacological Profiles in Preclinical Studies

The development of novel this compound analogs aims to improve pharmacokinetic properties, enhance efficacy against resistant strains, and potentially reduce toxicity. This compound itself is a semi-synthetic derivative designed for improved water solubility and rapid absorption compared to artemisinin. frontiersin.org Preclinical studies are actively evaluating new analogs and hybrid compounds. For instance, novel artemisinin-like compounds have been synthesized and tested for cytotoxic and anti-angiogenic properties, with some demonstrating greater activity in vitro and in vivo than this compound and potentially overcoming drug resistance pathways. nih.gov Hybrid compounds, such as this compound-ellagic acid hybrids, are being explored to achieve dual action, like killing malaria parasites and scavenging ROS. frontiersin.org Another approach involves combining different pharmacophores to address challenges like drug resistance and selective toxicity. frontiersin.orgfrontiersin.org Preclinical evaluations of these novel analogs in various disease models are essential to identify candidates with enhanced pharmacological profiles for future clinical translation. Studies on compounds like hybrid 6a, an this compound derivative, have shown promising efficacy against cancer cells, good stability, and superior pharmacokinetic properties in preclinical models, highlighting the potential of pharmacophore hybrids. frontiersin.orgdovepress.com

Strategies to Overcome and Prevent Drug Resistance in Parasitic Diseases

Resistance to artemisinin and its partner drugs poses a significant threat to malaria control and elimination efforts. nih.govnih.govmmv.orgfrontiersin.org While artemisinin resistance is primarily linked to mutations in the Plasmodium falciparum Kelch13 (K13) protein, other genes like PfAP2μ, UBP1, and Pfcoronin are also associated with resistance, potentially impacting Plasmodium endocytosis or employing alternative mechanisms. nih.govmdpi.com Strategies to overcome and prevent resistance include a comprehensive understanding of the resistance mechanisms and the development of novel approaches. nih.govmdpi.com One approach is the use of triple artemisinin combination therapies (TACTs), which combine artemisinin derivatives with two partner drugs to target multiple pathways and potentially delay resistance development. nih.govfrontiersin.orgnih.gov Mathematical modeling is being used to evaluate the potential impacts of such strategies on malaria incidence and resistance spread. nih.govmedrxiv.org Another strategy involves optimizing drug deployment practices, such as changes in regimen (dosage level, frequency, and duration) and the use of multiple first-line therapies. medrxiv.orgplos.orgpaho.org Research also focuses on identifying new molecular markers for resistance surveillance. mdpi.com Furthermore, developing new antimalarial drugs with novel modes of action is crucial. nih.govnih.gov

Advanced Preclinical Models for Therapeutic Efficacy Evaluation

The predictive power of traditional two-dimensional (2D) cell culture models for evaluating this compound's efficacy, particularly in complex diseases like cancer, is limited. mdpi.com Advanced preclinical models are being increasingly utilized to provide a more accurate assessment of therapeutic efficacy. These include three-dimensional (3D) tumor spheroids and patient-derived cancer spheroids (PDCS), which better mimic the in vivo tumor microenvironment. mdpi.comnih.govresearchgate.net Studies using these models have shown that this compound's anti-cancer efficacy can depend on the complexity of the tumor model. mdpi.com For example, in PDCS models, this compound inhibited cell viability in a high percentage of samples, although its effect was weaker than standard chemotherapies. mdpi.com These models also allow for the evaluation of this compound in combination with other therapies, revealing potential synergistic or inhibitory effects depending on the tumor type and combination strategy. mdpi.comnih.gov In the context of malaria, rodent models like the Plasmodium berghei-rodent model are valuable tools for comparing the in vivo and in vitro antimalarial activity of drugs and their derivatives. nih.gov Advanced pharmacokinetic-pharmacodynamic (PK/PD) modeling, incorporating factors like drug absorption and conversion to active metabolites, is also being refined and applied to simulate drug treatment outcomes and evaluate the potential threat of drug resistance. plos.orglstmed.ac.ukmdpi.comnih.gov

Integration of Computational Approaches (e.g., Network Pharmacology, Molecular Docking) in Drug Discovery

Computational approaches are playing an increasingly important role in accelerating this compound research, from identifying potential targets to designing novel analogs and understanding complex mechanisms. Network pharmacology is utilized to systematically evaluate the efficacy and potential mechanisms of this compound by identifying overlapping targets between the compound and specific diseases, such as asthma or various cancers. nih.govnih.govfrontiersin.orgresearchgate.netnih.govamegroups.org This approach helps in constructing compound-target and protein-protein interaction networks and performing enrichment analyses to understand the biological functions and pathways involved. nih.govfrontiersin.orgresearchgate.netnih.govamegroups.org Molecular docking simulations are employed to predict the binding interactions between this compound and its potential targets, providing insights into the stability and affinity of these interactions. nih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.govamegroups.org These computational findings are often integrated with in vitro and in vivo experimental validation to confirm predicted targets and mechanisms. nih.govfrontiersin.orgresearchgate.netnih.gov Furthermore, computational modeling, including PK/PD modeling, is used to simulate drug behavior, predict treatment outcomes, and investigate the impact of factors like drug resistance. plos.orglstmed.ac.ukmdpi.comnih.govmalariaworld.org These integrated computational and experimental approaches provide a powerful framework for rational drug discovery and development based on a deeper understanding of this compound's interactions at the molecular and systems levels.

Q & A

Q. What experimental protocols are recommended for assessing Artesunate’s antimalarial efficacy in vitro?

Methodological Answer: Standardized protocols involve dose-response assays using synchronized Plasmodium falciparum cultures. Fluorescence-based assays (e.g., SYBR Green I) quantify parasite viability post-treatment. Include controls for hemolysis and solvent toxicity (e.g., DMSO). Data should be analyzed via nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC50 values .

Q. How do researchers validate this compound’s pharmacokinetic properties in preclinical models?

Methodological Answer: Employ high-performance liquid chromatography (HPLC) or LC-MS/MS to measure this compound and its active metabolite, dihydroartemisinin, in plasma/tissue samples. Use compartmental modeling (e.g., non-linear mixed-effects) to estimate parameters like clearance and volume of distribution. Ensure species-specific metabolic differences are accounted for in extrapolation to humans .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

Methodological Answer: Four-parameter nonlinear regression is standard for generating inhibition curves. Log-transformation of concentration data improves linearity visualization. Report variability using standard deviation (SD) or confidence intervals (CI) across independent replicates (≥9 assays recommended for robustness) .

Advanced Research Questions

Q. How can researchers address contradictory findings in this compound’s modulation of host signaling pathways (e.g., cAMP vs. Wnt/β-catenin)?

Methodological Answer: Contradictions may arise from cell-type specificity or concentration-dependent effects. Use transcriptomic profiling (e.g., microarrays) combined with pathway enrichment analysis (e.g., Ingenuity Pathway Analysis) to identify context-dependent regulatory mechanisms. Validate findings via CRISPR/Cas9-mediated gene silencing or pharmacological inhibitors .

Q. What strategies mitigate variability in this compound’s parasite growth inhibition assays?

Methodological Answer: Standardize parasite synchronization (e.g., sorbitol lysis) and culture conditions (e.g., hematocrit, serum batches). Include intra-assay controls and normalize data to baseline fluorescence. For cross-study comparisons, use meta-analytical approaches to aggregate data and adjust for batch effects .

Q. How should researchers design studies to investigate this compound’s off-target effects in non-malarial cells?

Methodological Answer: Conduct cytotoxicity screens across diverse cell lines (e.g., RAW 264.7 macrophages, HepG2 hepatocytes) using MTT or Annexin V assays. Pair with multi-omics approaches (proteomics/metabolomics) to distinguish specific vs. bystander effects. Dose ranges should mirror therapeutic plasma levels to ensure clinical relevance .

Q. What experimental controls are critical for evaluating this compound’s immunomodulatory roles?

Methodological Answer: Include LPS-stimulated positive controls and unstimulated negative controls in cytokine assays (e.g., ELISA). Use isotype controls in flow cytometry to gate immune cell populations. For in vivo studies, employ knockout models (e.g., iNOS<sup>-/-</sup> mice) to dissect nitric oxide-dependent mechanisms .

Data Analysis & Interpretation

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Perform pharmacokinetic-pharmacodynamic (PK/PD) modeling to account for bioavailability and tissue penetration differences. Use ex vivo assays (e.g., ex vivo parasite inhibition in patient-derived RBCs) as a translational bridge. Validate findings with clinical PK/PD correlations from Phase II trials .

Q. What bioinformatic tools are recommended for analyzing this compound-induced gene expression changes?

Methodological Answer: Use DESeq2 or edgeR for differential expression analysis of RNA-seq data. Pathway mapping tools like DAVID or GSEA identify enriched biological processes. For network analysis, employ Cytoscape with plugins (e.g., ClueGO) to visualize gene interactions .

Experimental Design Challenges

Q. How do researchers ensure reproducibility in this compound studies given batch-to-batch compound variability?

Methodological Answer: Source this compound from certified suppliers (e.g., WHO-prequalified). Validate purity via NMR or mass spectrometry. Include reference standards in each experiment and report batch numbers in publications. Collaborative inter-laboratory studies can benchmark variability thresholds .

Q. What ethical considerations apply when designing human trials for this compound combination therapies?

Methodological Answer: Adhere to CONSORT guidelines for randomized controlled trials. Include data safety monitoring boards (DSMBs) to review adverse events. Obtain informed consent with explicit disclosure of this compound’s short half-life and potential recrudescence risks .

Tables for Key Data

Table 1. this compound-Induced Gene Expression in RAW 264.7 Macrophages

Gene SymbolFold ChangePathway Association
Pde4b+3.2cAMP Signaling
Axin2-2.1Wnt/β-catenin

Table 2. Variability in IC50 Values Across Plasmodium Strains

StrainIC50 (nM)SD
3D76.8±1.2
Dd212.4±2.3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.